Monomethyl Fumarate
Description
This compound has been reported in Amesia nigricolor, Rothmannia longiflora, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for multiple sclerosis and has 1 investigational indication.
Properties
IUPAC Name |
(E)-4-methoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016498 | |
| Record name | Monomethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2756-87-8 | |
| Record name | Monomethyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Monomethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monomethyl Fumarate: A Technical Guide to its Discovery, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of the widely used therapeutic agent dimethyl fumarate (DMF), indicated for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2][3] Upon oral administration, DMF is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood into MMF, which is responsible for the therapeutic effects.[2][4] This technical guide provides an in-depth overview of the discovery of MMF as the key bioactive molecule, detailed protocols for its chemical synthesis, and a summary of its core signaling pathways. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.
Discovery and Pharmacokinetics: From Prodrug to Active Moiety
The therapeutic use of fumaric acid esters (FAEs) dates back to the 1950s for the treatment of psoriasis. The more bioavailable derivative, dimethyl fumarate (DMF), was later developed and approved for psoriasis in Germany in 1994. Its journey into neurology began with the discovery of its immunomodulatory and neuroprotective properties, leading to its approval for relapsing-remitting multiple sclerosis (RRMS).
A pivotal discovery in its pharmacology was that DMF is a prodrug. It is not DMF itself but its primary and only active metabolite, monomethyl fumarate (MMF), that exerts the pharmacological effects. This conversion occurs pre-systemically, with esterase enzymes rapidly hydrolyzing one of the methyl ester groups. Consequently, plasma concentrations of DMF are negligible after oral administration, and all pharmacokinetic and pharmacodynamic assessments focus on MMF. This understanding has led to the development of MMF itself as a therapeutic agent (Bafiertam®) and other prodrugs like diroximel fumarate, designed to improve gastrointestinal tolerability while delivering the same active MMF moiety.
Core Mechanisms of Action
MMF exerts its therapeutic effects through a multifaceted approach involving immunomodulation and cytoprotection against oxidative stress. Two primary signaling pathways have been identified as central to its mechanism of action.
Activation of the Nrf2 Antioxidant Response Pathway
A key mechanism of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to cause S-alkylation of specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the transcription of a suite of cytoprotective and antioxidant genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). This enhanced antioxidant capacity is believed to protect neurons and other cells from the inflammatory and oxidative damage characteristic of MS pathology.
Agonism of the HCAR2 Receptor
MMF is a potent agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a G-protein coupled receptor found on various immune cells, including neutrophils, dendritic cells, and macrophages, as well as on keratinocytes in the skin. Activation of HCAR2 has pleiotropic effects. In immune cells like dendritic cells, HCAR2 signaling can inhibit the nuclear factor-κB (NF-κB) pathway, a key regulator of pro-inflammatory cytokine production. This leads to a reduction in inflammation. Conversely, in skin cells (keratinocytes and Langerhans cells), HCAR2 activation stimulates the cyclooxygenase-2 (COX-2) pathway, leading to prostaglandin (B15479496) synthesis that causes vasodilation, which is responsible for the common flushing side effect associated with fumarate therapy.
Synthesis of this compound
The most common and practical synthesis of MMF starts from maleic anhydride (B1165640). The process is a two-step reaction: (1) the ring-opening alcoholysis of maleic anhydride with methanol (B129727) to produce monomethyl maleate (B1232345), followed by (2) the catalyzed isomerization of the maleate cis-isomer to the more stable fumarate trans-isomer.
Comparison of Synthesis Methodologies
Various catalysts and conditions have been reported for the critical isomerization step, which dictates the overall yield and purity of the final product. Classical methods often required long reaction times or harsh catalysts. Modern approaches have optimized this step for efficiency and purity, which is crucial for pharmaceutical applications.
| Method | Starting Material | Isomerization Catalyst | Key Conditions | Yield (%) | Purity (%) | Reference |
| Method 1 | Maleic Anhydride | Fumaryl Chloride | Reaction at 80-100 °C for 60-120 min | ≥ 96 | > 99 | |
| Method 2 | Maleic Anhydride | Hydrogen Halide (e.g., HCl) | Reaction in non-polar solvent | 85 - 90 | Not Specified | |
| Method 3 | Monomethyl Maleate | Thiourea | Not Specified | Not Specified | Not Specified | |
| Method 4 | Monomethyl Maleate | Fumaryl Chloride or Fumaric Monomethyl Ester Monochloride | Optimum catalyst amount ~2.0% | 85 - 93 | 99 - 99.5 | |
| Method 5 | Maleic Anhydride | None specified (focus on esterification) | Esterification at 60°C (2h), Isomerization at 70°C (2.5h) | 85.8 | Not Specified |
Detailed Experimental Protocols
Protocol 1: Synthesis via Fumaryl Chloride Catalyzed Isomerization (Adapted from Dymicky, 1983 and CN101774913A)
Step 1: Preparation of Monomethyl Maleate
-
To a reaction flask equipped with a stirrer, add maleic anhydride (1.0 mol).
-
Slowly add methanol (1.05 - 1.1 mol) to the maleic anhydride at room temperature with stirring.
-
The reaction is exothermic. Maintain the temperature below 40°C.
-
Continue stirring for 30-60 minutes at room temperature to ensure the complete ring-opening alcoholysis, yielding a solution of monomethyl maleate. The product can be used directly in the next step without isolation.
Step 2: Isomerization to this compound
-
To the crude monomethyl maleate solution from Step 1, add a suitable solvent such as ethyl acetate.
-
Add the isomerization catalyst, fumaryl chloride (1-2 mol% relative to the starting maleic anhydride).
-
Heat the reaction mixture to 80-85°C with continuous stirring.
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress using HPLC to confirm the disappearance of monomethyl maleate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the solvent under reduced pressure.
-
Add water to the residue and heat to dissolve the product.
-
Cool the aqueous solution slowly to 0-5°C to crystallize the this compound.
-
Collect the white crystalline solid by filtration.
-
Wash the crystals with cold water and dry under vacuum to yield high-purity this compound. A single recrystallization typically affords purity >99%.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| IUPAC Name | (2E)-4-methoxy-4-oxobut-2-enoic acid | |
| Molecular Formula | C₅H₆O₄ | |
| Molecular Weight | 130.10 g/mol | |
| CAS Number | 2756-87-8 | |
| Appearance | White solid / Crystalline powder | |
| Melting Point | 144 - 145 °C | |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 1 mg/ml | |
| InChI Key | NKHAVTQWNUWKEO-NSCUHMNNSA-N |
Conclusion
This compound has been unequivocally identified as the pharmacologically active entity responsible for the therapeutic efficacy of dimethyl fumarate and other MMF prodrugs. Its dual mechanism of action—activating the cytoprotective Nrf2 pathway and modulating immune responses through the HCAR2 receptor—makes it a cornerstone therapy for relapsing multiple sclerosis. The synthesis of MMF is well-established, with optimized protocols allowing for high-yield and high-purity production essential for pharmaceutical development. This guide provides the foundational technical knowledge required for researchers and scientists working with this critical small molecule, from understanding its biological basis to its practical chemical synthesis.
References
Monomethyl Fumarate: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF), the active metabolite of the multiple sclerosis drug dimethyl fumarate (DMF), is a molecule of significant interest in the pharmaceutical industry. Its therapeutic effects are attributed to its immunomodulatory and neuroprotective properties. A thorough understanding of its physicochemical characteristics is paramount for the development of new drug delivery systems, formulation optimization, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the core physicochemical properties of monomethyl fumarate, detailed experimental protocols for their determination, and a visualization of its key signaling pathway and experimental workflows.
Physicochemical Properties of this compound
The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₄ | [1][2][3] |
| Molecular Weight | 130.1 g/mol | [1][2][3][4] |
| Melting Point | 144-149 °C | [1][4][5] |
| pKa (Strongest Acidic) | 3.12 - 3.40 (Predicted) | [6][7][8] |
| Water Solubility | 40.1 mg/mL (Predicted) | [6] |
| ~1 mg/mL in PBS (pH 7.2) | [2] | |
| Solubility in Organic Solvents | Ethanol: ~0.5 mg/mL | [2] |
| DMSO: ~10 mg/mL | [2] | |
| Dimethyl formamide (B127407) (DMF): ~10 mg/mL | [2] | |
| logP | 0.34 - 0.39 (Predicted) | [6] |
| Appearance | Crystalline solid, Off-White | [2][7][8] |
| Storage Conditions | Store at -20°C to 25°C, under inert gas (Argon) | [1][2][4] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Melting Point Determination by Capillary Method
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and accessible technique for its determination.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.[1][4][9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[1]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an ionizable compound like this compound, the pKa value is crucial for predicting its behavior in different physiological environments.
Principle: A solution of the compound is titrated with a standard solution of a strong base (or acid), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Procedure:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.[10][11]
-
Titration: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[11][12]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.[10][11]
Aqueous Solubility Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound in a particular solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the aqueous medium (e.g., purified water, phosphate-buffered saline).[13][14]
-
Equilibration: The flask is sealed and agitated in a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][15]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
logP Determination by HPLC Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The HPLC method provides a rapid and reliable estimation of logP.
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined.
Procedure:
-
System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.[16]
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
logP Calculation: The retention factor for this compound is calculated from its retention time and the column dead time. The logP value is then determined by interpolating from the calibration curve.[16]
Visualizations
This compound Synthesis Workflow
The following diagram illustrates a common laboratory-scale synthesis route for this compound starting from maleic anhydride.
Caption: A typical laboratory synthesis workflow for this compound.
Nrf2 Signaling Pathway Activation by this compound
This compound exerts its antioxidant effects primarily through the activation of the Nrf2 signaling pathway.
Caption: Mechanism of Nrf2 pathway activation by this compound.
Bioanalytical Workflow for this compound in Plasma
The quantification of this compound in biological matrices like plasma is essential for pharmacokinetic studies. A typical workflow using LC-MS/MS is depicted below.
Caption: A standard workflow for the quantification of MMF in plasma.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The provided visualizations offer a clear understanding of its synthesis, mechanism of action, and bioanalytical workflow. This comprehensive information serves as a valuable resource for researchers and professionals involved in the development and characterization of this compound and related pharmaceutical compounds. A thorough grasp of these fundamental properties is essential for advancing the therapeutic potential of this important molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 7. US20140364604A1 - Method of making this compound - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. asdlib.org [asdlib.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. oecd.org [oecd.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Monomethyl Fumarate: A Deep Dive into its Neuroprotective Mechanisms in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), has emerged as a significant therapeutic agent in the management of neuroinflammatory and neurodegenerative diseases, most notably multiple sclerosis. Its neuroprotective effects are multifaceted, involving a complex interplay of antioxidant, anti-inflammatory, and metabolic pathways within neuronal and glial cells. This technical guide provides an in-depth exploration of the core mechanisms of action of MMF in neuronal cells, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling cascades.
Core Mechanisms of Action
The neuroprotective properties of monomethyl fumarate in neuronal cells are primarily attributed to three interconnected mechanisms: the activation of the Nrf2 antioxidant response pathway, modulation of cellular metabolism, and interaction with the hydroxycarboxylic acid receptor 2 (HCA2). A potential indirect role in regulating the activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) has also been suggested.
Nrf2-Dependent Antioxidant Response
A primary and extensively documented mechanism of MMF-induced neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative stress.[2][3]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Furthermore, MMF has been shown to promote the nuclear export of Bach1, a transcriptional repressor that also binds to the ARE.[4] The dual action of stabilizing Nrf2 and displacing Bach1 results in a robust induction of antioxidant genes.
Key Nrf2 Target Genes Upregulated by MMF:
-
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]
-
NAD(P)H quinone dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[1]
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.
Caption: MMF activates the Nrf2 pathway leading to neuroprotection.
Modulation of Cellular Metabolism
MMF has been shown to influence cellular metabolism, particularly glycolysis and mitochondrial respiration, although the precise effects can vary depending on the cell type and experimental conditions.[1] Some studies suggest that MMF can reduce the glycolytic capacity in neuronal cells.[1] This metabolic shift may be linked to the activation of anaplerotic pathways, which replenish Krebs cycle intermediates, thereby supporting mitochondrial function and cellular energy homeostasis under conditions of stress.[1]
In contrast to its parent compound DMF, which can deplete glutathione and inhibit mitochondrial oxygen consumption at higher concentrations, MMF appears to have a more favorable metabolic profile.[4][5] MMF has been reported to increase mitochondrial oxygen consumption and glycolysis rates in some in vitro models, suggesting a potential to enhance cellular bioenergetics.[4]
References
- 1. MMF induces antioxidative and anaplerotic pathways and is neuroprotective in hyperexcitability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Distinct Nrf2 Signaling Mechanisms ... | Article | H1 Connect [archive.connect.h1.co]
The Central Role of Monomethyl Fumarate as the Primary Active Metabolite of Dimethyl Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl fumarate (B1241708) (DMF) is an established oral therapeutic for relapsing forms of multiple sclerosis (MS) and moderate-to-severe plaque psoriasis.[1][2] However, the pharmacological activity of DMF is primarily mediated by its active metabolite, monomethyl fumarate (MMF).[3][4][5] Following oral administration, DMF undergoes rapid and extensive pre-systemic hydrolysis to MMF, rendering DMF itself undetectable in systemic circulation. This technical guide provides a comprehensive overview of the pivotal role of MMF, detailing its formation, pharmacokinetic profile, and multifaceted mechanism of action. We will delve into the core signaling pathways modulated by MMF, namely the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and its interaction with the Hydroxycarboxylic Acid Receptor 2 (HCA2). Furthermore, this guide will present key quantitative data in a structured format and outline the experimental methodologies employed in the study of this critical metabolite.
Conversion of Dimethyl Fumarate to this compound
The conversion of DMF to its pharmacologically active metabolite, MMF, is a rapid and efficient process that occurs pre-systemically. After oral ingestion, DMF is primarily metabolized by esterases in the gastrointestinal tract and during first-pass metabolism. This enzymatic hydrolysis results in the formation of MMF and methanol. Consequently, intact DMF is generally not detectable in the peripheral blood of patients treated with DMF.
The workflow for this metabolic activation can be visualized as a straightforward enzymatic reaction.
References
- 1. Real-world use of dimethyl fumarate in patients with plaque psoriasis: a Delphi-based expert consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. S-EPMC8144082 - Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera<sup>®</sup> (Dimethyl Fumarate). - OmicsDI [omicsdi.org]
- 4. The Immunometabolomic Interface Receptor Hydroxycarboxylic Acid Receptor 2 Mediates the Therapeutic Effects of Dimethyl Fumarate in Autoantibody-Induced Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Nrf2 Pathway Activation by Monomethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its activation leads to the transcriptional upregulation of a broad array of cytoprotective genes, making it a prime therapeutic target for a variety of diseases characterized by inflammation and oxidative damage. Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), is a potent activator of the Nrf2 pathway. This document provides a comprehensive technical overview of the molecular mechanisms by which MMF activates the Nrf2 pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades.
The Nrf2-Keap1 Signaling Pathway: A Primer
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Keap1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4][5]
The Keap1 protein is rich in cysteine residues, which act as sensors for oxidative and electrophilic stress. Upon exposure to stressors, these reactive cysteines are modified, leading to a conformational change in Keap1 that disrupts its ability to mediate Nrf2 ubiquitination. This allows newly synthesized Nrf2 to bypass Keap1-mediated degradation, accumulate, and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These target genes encode a wide range of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.
Monomethyl Fumarate: Metabolism and Mechanism of Action
Dimethyl fumarate (DMF) is an oral therapeutic approved for relapsing-remitting multiple sclerosis. Following oral administration, DMF is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood to its active metabolite, this compound (MMF). Therefore, the systemic therapeutic effects of DMF are largely attributed to MMF.
MMF is an electrophilic α,β-unsaturated carboxylic acid ester that activates the Nrf2 pathway primarily through the modification of Keap1. The key mechanism involves the covalent modification of specific cysteine residues on Keap1 via a Michael addition reaction. Cysteine 151 (C151) on Keap1 has been identified as a particularly reactive site for modification by fumarates. This S-alkylation of Keap1 induces a conformational change that inhibits the E3 ubiquitin ligase complex, leading to the stabilization and nuclear accumulation of Nrf2.
Interestingly, some studies suggest that the activation of Nrf2 by fumarates may also involve the nuclear export of another Nrf2 repressor, Bach1.
Visualization of the Nrf2 Activation Pathway by MMF
Caption: MMF-induced Nrf2 pathway activation.
Quantitative Data on Nrf2 Activation by MMF
The following tables summarize key quantitative findings from studies investigating the effects of MMF on the Nrf2 pathway.
Table 1: Dose-Dependent Induction of Nrf2 Target Gene Expression by MMF
| Cell Line | Gene | MMF Concentration | Fold Induction (mRNA) | Reference |
| Human Astrocytes | NQO1 | 1 µg/mL | ~2 | |
| Human Astrocytes | NQO1 | 3 µg/mL | ~4 | |
| Human Astrocytes | NQO1 | 6 µg/mL | ~6 | |
| Human Astrocytes | HMOX1 | 1 µg/mL | ~10 | |
| Human Astrocytes | HMOX1 | 3 µg/mL | ~15 | |
| Human Astrocytes | HMOX1 | 6 µg/mL | ~20 | |
| N27 Rat Dopaminergic Cells | Nqo1 | 20 µM | ~2.5 (at 4h) | |
| N27 Rat Dopaminergic Cells | Hmox1 | 20 µM | ~3.5 (at 4h) |
Table 2: Time-Course of Nrf2 Target Protein Expression Following MMF Treatment
| Cell Line | Protein | MMF Concentration | Time Point | Fold Induction (Protein) | Reference |
| N27 Rat Dopaminergic Cells | Nrf2 | 20 µM | 4 h | ~1.5 | |
| N27 Rat Dopaminergic Cells | Nrf2 | 20 µM | 8 h | ~2.0 | |
| N27 Rat Dopaminergic Cells | NQO1 | 20 µM | 8 h | ~1.8 | |
| N27 Rat Dopaminergic Cells | NQO1 | 20 µM | 12 h | ~2.2 | |
| N27 Rat Dopaminergic Cells | HO-1 | 20 µM | 4 h | ~2.0 | |
| N27 Rat Dopaminergic Cells | HO-1 | 20 µM | 8 h | ~2.5 |
Detailed Experimental Protocols
Herein are detailed methodologies for key experiments used to assess Nrf2 pathway activation by MMF.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of MMF to induce the transcriptional activity of Nrf2.
-
Cell Seeding: Plate cells (e.g., HepG2) stably or transiently transfected with an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of MMF in growth medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the old medium with the medium containing the vehicle control, positive control (e.g., sulforaphane), or different concentrations of MMF.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Incubate for 10-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the MMF-treated wells by the average RLU of the vehicle control wells.
Western Blotting for Nrf2 and Target Proteins
This technique is used to determine the protein levels of Nrf2 and its downstream targets.
-
Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with MMF for the desired time (e.g., 4-8 hours). Wash cells with ice-cold PBS and lyse on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method quantifies the mRNA levels of Nrf2 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with MMF for the desired time. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay. Use primers specific for the target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow Visualization
Caption: Workflow for investigating Nrf2 activation.
Conclusion
This compound is a well-characterized activator of the Nrf2 signaling pathway. Its mechanism of action, centered on the electrophilic modification of Keap1, leads to the robust induction of a suite of cytoprotective genes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of MMF and other Nrf2 activators in diseases with underlying oxidative stress and inflammation. The provided experimental frameworks can be adapted to various cellular and in vivo models to elucidate further the nuanced effects of MMF on this critical protective pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Monomethyl Fumarate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of the prodrug dimethyl fumarate (DMF), a therapeutic agent employed in the management of relapsing-remitting multiple sclerosis and psoriasis.[1][2][3][4] Upon oral administration, DMF undergoes rapid hydrolysis by esterases in the gastrointestinal tract and blood, converting it to MMF.[1][4] It is MMF that is responsible for the majority of the systemic therapeutic effects. Understanding the cellular uptake and subsequent metabolic fate of MMF is crucial for elucidating its mechanism of action and for the development of novel fumarate-based therapies. This technical guide provides a comprehensive overview of the in vitro cellular uptake and metabolism of MMF, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Cellular Uptake of Monomethyl Fumarate
The entry of MMF into cells is a critical first step for its biological activity. As a small, polar molecule, the cellular uptake of MMF is thought to be mediated by both passive diffusion and potentially carrier-mediated transport, although specific transporters have not been definitively identified.
Data Presentation: In Vitro Permeability of this compound
| Cell Line | Assay Type | Apparent Permeability (Papp) | Direction | Reference |
| Caco-2 | Transwell Assay | Moderate to low (qualitative) | Apical to Basolateral | [5][6][7][8][9] |
Note: Specific quantitative Papp values for MMF are not consistently reported. The classification as "moderate to low" is a general interpretation from the available literature on small molecule permeability assays.
Experimental Protocol: Caco-2 Cell Permeability Assay for MMF
This protocol provides a generalized procedure for assessing the permeability of MMF across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (MMF)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
Perform a Lucifer yellow permeability assay to assess paracellular transport. The Papp of Lucifer yellow should be <10 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add HBSS to the receiver compartment (basolateral side).
-
Add a known concentration of MMF in HBSS to the donor compartment (apical side).
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor compartment.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of MMF across the monolayer (µg/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of MMF in the donor compartment (µg/mL)
-
-
In Vitro Metabolism of this compound
Once inside the cell, MMF is metabolized through the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production.[1][4] MMF is first converted to fumarate, which then enters the TCA cycle.
Data Presentation: Key Enzymes in MMF Metabolism
| Enzyme | Reaction | Cellular Location |
| Esterases | This compound -> Fumarate + Methanol (B129727) | Cytosol/Mitochondria |
| Fumarate Hydratase | Fumarate + H₂O <=> L-Malate | Mitochondria |
| Malate Dehydrogenase | L-Malate + NAD⁺ <=> Oxaloacetate + NADH + H⁺ | Mitochondria |
Experimental Protocol: In Vitro MMF Metabolism Assay using ¹³C-labeled MMF
This protocol outlines a method to trace the metabolic fate of MMF in cultured cells using stable isotope labeling and LC-MS/MS analysis.
Materials:
-
Cell line of interest (e.g., primary astrocytes, hepatocytes)
-
¹³C-labeled this compound (e.g., [2,3-¹³C₂]MMF)
-
Cell culture medium
-
Cold 80% methanol
-
Cell scraper
-
LC-MS/MS system capable of detecting and quantifying TCA cycle intermediates
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency in multi-well plates.
-
Replace the culture medium with a medium containing a known concentration of ¹³C-labeled MMF.
-
Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add cold 80% methanol to the cells to quench metabolic activity.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Analysis:
-
Data Analysis:
-
Determine the rate of incorporation of ¹³C from MMF into the TCA cycle intermediates over time.
-
This data can be used in metabolic flux analysis (MFA) to quantify the rate of MMF metabolism.
-
Signaling Pathways Activated by this compound
MMF exerts its therapeutic effects through the modulation of key signaling pathways, primarily the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCAR2) pathway.
Nrf2 Signaling Pathway
MMF is a known activator of the Nrf2 pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.
HCAR2 Signaling Pathway
MMF is an agonist of HCAR2, a G protein-coupled receptor expressed on various immune and non-immune cells. Activation of HCAR2 is associated with anti-inflammatory effects.
Conclusion
This technical guide has provided a detailed overview of the current understanding of the in vitro cellular uptake and metabolism of this compound. While the fundamental pathways of its metabolism via the TCA cycle and its activation of the Nrf2 and HCAR2 signaling pathways are well-established, there remains a need for more comprehensive quantitative data regarding its cellular transport kinetics. The provided experimental protocols offer a foundation for researchers to further investigate these aspects and to continue to unravel the complex pharmacology of this important therapeutic agent. The continued study of MMF at the cellular level will undoubtedly contribute to the optimization of its clinical use and the development of next-generation fumarate-based drugs.
References
- 1. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejbps.com [ejbps.com]
- 4. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 8. enamine.net [enamine.net]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalysis of this compound in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethyl Fumarate: A Deep Dive into its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of dimethyl fumarate (DMF), a therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis.[1][2] While DMF is rapidly hydrolyzed to MMF in the body, it is MMF that is largely responsible for the therapeutic effects.[3][4] A growing body of evidence highlights the potent antioxidant properties of MMF, positioning it as a molecule of significant interest for conditions associated with oxidative stress. This technical guide provides an in-depth exploration of the antioxidant mechanisms of MMF, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
The primary mechanism by which MMF exerts its antioxidant effects is through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[5] Nrf2 is a critical transcription factor that regulates the cellular response to oxidative stress by inducing the expression of a wide array of antioxidant and cytoprotective genes. This guide will dissect the molecular interactions of MMF with the Nrf2 pathway and present the downstream consequences, including the reduction of reactive oxygen species (ROS) and the enhancement of the glutathione (B108866) (GSH) antioxidant system.
Mechanism of Action: The Nrf2 Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. MMF, being an electrophilic molecule, is thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.
Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of protective genes, including those involved in glutathione synthesis and recycling, as well as enzymes that directly neutralize ROS.
Quantitative Effects on Antioxidant Gene Expression
The activation of the Nrf2 pathway by MMF leads to a quantifiable increase in the expression of several key antioxidant genes. The most commonly studied of these are NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HMOX1). The following table summarizes the fold-change in the mRNA expression of these genes in response to MMF or its prodrug DMF in various in vitro models.
| Cell Type | Compound | Concentration | Time (hours) | NQO1 mRNA Fold Increase | HMOX1 mRNA Fold Increase | Reference |
| Human Astrocytes | DMF | 6 µg/mL | 24 | ~3.5 | ~8.0 | |
| Human Astrocytes | MMF | 6 µg/mL | 24 | ~2.5 | ~4.0 | |
| N27 Rat Dopaminergic Cells | MMF | 20 µM | 4 | ~2.0 | ~3.0 | |
| N27 Rat Dopaminergic Cells | MMF | 20 µM | 8 | ~2.5 | ~2.5 |
Impact on Cellular Redox State
The upregulation of antioxidant genes by MMF translates into tangible effects on the cellular redox environment, primarily through the reduction of reactive oxygen species and the enhancement of the glutathione system.
Reduction of Reactive Oxygen Species (ROS)
Studies have demonstrated that MMF treatment can significantly decrease intracellular ROS levels, particularly under conditions of oxidative stress.
| Cell Type | Stressor | MMF/DMF Concentration | ROS Reduction | Reference |
| Rat Neural Progenitor Cells | H₂O₂ | Not specified (DMF) | From 0.98 to 0.73 (arbitrary units) |
Enhancement of Glutathione (GSH) Levels
Glutathione is a crucial intracellular antioxidant. MMF has been shown to increase the levels of reduced glutathione (GSH), thereby bolstering the cell's capacity to neutralize ROS.
| Cell Type | Compound | Concentration | Time (hours) | GSH Increase | Reference |
| Human Astrocytes | DMF | 3 µg/mL | 24 | ~2.5-fold | |
| Human Retinal Pigment Epithelial Cells | DMF | 200 µM | 24 | ~2.5-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of monomethyl fumarate.
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of an ARE promoter.
Workflow:
Detailed Protocol:
-
Cell Culture: Culture cells (e.g., SH-SY5Y or astrocytes) stably transfected with an ARE-luciferase reporter plasmid in a suitable medium.
-
Seeding: Seed the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of MMF in the cell culture medium. Replace the existing medium with the MMF-containing medium and incubate for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Measurement: Following incubation, lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate to the lysate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein content. Express the results as fold induction over the vehicle control.
Measurement of Intracellular ROS (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method for measuring intracellular ROS.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with MMF for a predetermined time, followed by the addition of an oxidative stressor (e.g., H₂O₂) if applicable.
-
DCFDA Staining: Prepare a working solution of DCFDA in serum-free medium. Remove the treatment medium and incubate the cells with the DCFDA solution in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess DCFDA.
-
Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Background fluorescence from unstained cells should be subtracted. The results can be expressed as a percentage of the control (untreated or vehicle-treated cells).
Quantification of Glutathione (GSH)
Total glutathione levels can be measured using a colorimetric assay based on the enzymatic recycling method.
Workflow:
Detailed Protocol:
-
Sample Preparation: After treatment with MMF, harvest the cells and lyse them. Deproteinate the lysate, for example, by adding metaphosphoric acid, and centrifuge to pellet the proteins.
-
Assay Reaction: In a 96-well plate, add the deproteinated supernatant, a reaction buffer containing glutathione reductase and NADPH, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of change in absorbance is proportional to the total glutathione concentration.
-
Standard Curve: Prepare a standard curve using known concentrations of GSH.
-
Data Analysis: Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve. Normalize the results to the total protein content of the cell lysate.
Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression
qPCR is used to measure the relative changes in the mRNA levels of Nrf2 target genes.
Workflow:
Detailed Protocol:
-
RNA Isolation: Treat cells with MMF for the desired time, then isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Perform the qPCR reaction using a qPCR master mix, the synthesized cDNA, and primers specific for the target genes (e.g., NQO1, HMOX1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target genes is normalized to the reference gene and expressed as a fold change relative to the control group.
Conclusion
This compound demonstrates significant antioxidant properties, primarily mediated through the robust activation of the Nrf2 signaling pathway. This leads to the upregulation of a suite of cytoprotective genes, a reduction in harmful reactive oxygen species, and an enhancement of the cellular glutathione antioxidant system. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MMF in diseases with an underlying oxidative stress component. Further research into the nuanced effects of MMF in different cellular contexts will continue to elucidate its full therapeutic promise.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 Activation in Astrocytes Protects against Neurodegeneration in Mouse Models of Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Fumarate: A Technical Guide to its Early-Stage Therapeutic Potential
Abstract
Monomethyl fumarate (B1241708) (MMF) is the primary active metabolite of the approved multiple sclerosis therapies dimethyl fumarate (DMF) and diroximel fumarate (DRF).[1][2] Early-stage research has identified MMF as a promising therapeutic agent, primarily through its potent activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and its agonistic activity on the hydroxycarboxylic acid receptor 2 (HCAR2).[1][3][4] This technical guide provides an in-depth overview of the foundational preclinical research into MMF, detailing its pharmacokinetics, core mechanisms of action, and therapeutic potential in models of neurodegenerative and inflammatory diseases. It includes summaries of quantitative data, detailed experimental protocols for key studies, and visualizations of critical biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Pharmacokinetics of Monomethyl Fumarate
MMF is the pharmacologically active moiety responsible for the therapeutic efficacy of its prodrugs, DMF and DRF. Upon oral administration, these prodrugs are rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood, converting them to MMF before they enter systemic circulation. MMF is subsequently metabolized through the tricarboxylic acid (TCA) cycle, with a significant portion of the dose being excreted as carbon dioxide in exhaled air.
Comparative Pharmacokinetic Data
Bioequivalence studies have been crucial in establishing the clinical viability of MMF as a standalone therapy. These studies compare the plasma concentration of MMF following direct administration versus administration of its prodrugs. Key pharmacokinetic (PK) parameters such as the maximum observed plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are critical for these assessments.
Table 1: Comparative Pharmacokinetic Parameters of this compound (MMF)
| Comparison | Analyte | Parameter | Value | 90% Confidence Interval | Reference |
|---|---|---|---|---|---|
| Bafiertam™ (190 mg MMF) vs. Tecfidera® (240 mg DMF) | MMF | Cmax Ratio | 104.84% | 95.54%–115.05% | |
| MMF | AUC0-t Ratio | 96.80% | 92.18%–101.64% | ||
| MMF | AUC0-inf Ratio | 96.35% | 91.81%–101.12% | ||
| Bafiertam™ (190 mg MMF) vs. Vumerity® (462 mg DRF) | MMF | Cmax (ng/mL) | 1969 (Bafiertam™) vs. 1121 (Vumerity®) | - | |
| MMF | Tmax (h) | 4.0 (Bafiertam™) vs. 3.0 (Vumerity®) | - | ||
| MMF | AUC0-t (h*ng/mL) | 3503 (Bafiertam™) vs. 3123 (Vumerity®) | - | ||
| MMF | AUC0-inf (h*ng/mL) | 3531 (Bafiertam™) vs. 3227 (Vumerity®) | - | ||
| MMF | Cmax Ratio | 181.8% | 158.2%–208.8% | ||
| MMF | AUC0-t Ratio | 116.8% | 107.9%–126.5% |
| | MMF | AUC0-inf Ratio | 113.8% | 105.3%–123.0% | |
Experimental Protocol 1: Human Pharmacokinetic Bioequivalence Study
-
Study Design: A single-dose, open-label, randomized, two-period, two-way crossover study in healthy adult subjects with a washout period between treatments.
-
Dosing: Subjects receive a single oral dose of the test drug (e.g., two 95 mg MMF delayed-release capsules) and the reference drug (e.g., one 240 mg DMF delayed-release capsule).
-
Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant and stabilizer (e.g., NaF/K-oxalate/1.0% phosphoric acid) at pre-dose (0 hours) and at specified time points up to 24 hours post-dose.
-
Bioanalysis: Plasma concentrations of MMF are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC0-t, AUC0-inf) are calculated for each subject using noncompartmental analysis of the individual plasma concentration-time data, typically with software such as Phoenix® WinNonlin®.
Core Mechanisms of Action
MMF exerts its therapeutic effects through multiple mechanisms, primarily centered on antioxidant and anti-inflammatory pathways.
Activation of the Nrf2 Antioxidant Pathway
A primary mechanism of MMF is the activation of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is proposed to cause S-alkylation of reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the transcription of a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase-1 (NQO1) and heme-oxygenase-1 (HO-1).
Agonism of Hydroxycarboxylic Acid Receptor 2 (HCAR2)
MMF is an agonist for the G-protein coupled receptor HCAR2 (also known as GPR109A or the nicotinic acid receptor). HCAR2 is expressed on various immune cells, including neutrophils, dendritic cells, and macrophages. Activation of HCAR2 is linked to anti-inflammatory effects, partly through the inhibition of NF-κB signaling. This interaction is also responsible for the common side effect of flushing, which is mediated by the production of prostaglandins (B1171923) in skin cells.
References
- 1. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 2. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of this compound Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Monomethyl Fumarate: In Vitro Experimental Protocols for Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), has demonstrated significant anti-inflammatory and neuroprotective effects, making it a key molecule in the study of neuroinflammatory diseases such as multiple sclerosis.[1][2][3] In vitro models are crucial for elucidating the mechanisms of action of MMF in a controlled environment. These models typically involve the use of primary glial cells, including microglia and astrocytes, or co-cultures of these cells to mimic the cellular environment of the central nervous system (CNS).[1][2] This document provides detailed protocols for investigating the effects of MMF on neuroinflammation in vitro, focusing on key signaling pathways and inflammatory mediators.
The primary mechanisms by which MMF is thought to exert its anti-inflammatory effects in glial cells involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. Additionally, MMF is a potent agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), which plays a role in modulating microglial activation.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of monomethyl fumarate on various aspects of neuroinflammation.
Table 1: Effect of MMF on Glial Cell Viability
| Cell Type | MMF Concentration | Treatment Duration | Assay | Result | Reference |
| Primary rat astrocyte-microglia co-culture (5% microglia) | 0.1, 0.5, 2 µg/mL | 24 hours | MTT | No significant change in cell viability | |
| Primary rat astrocyte-microglia co-culture (30% microglia) | 0.1, 0.5, 2 µg/mL | 24 hours | MTT | No significant change in cell viability | |
| Primary mouse neurons | Up to 100 µM | Not specified | Not specified | Not specified | |
| Primary mouse microglia | Up to 100 µM | Not specified | Not specified | Not specified |
Table 2: Effect of MMF on Microglial Activation and Cytokine Secretion
| Cell Type | Inflammatory Stimulus | MMF Concentration | Treatment Duration | Measured Parameter | Result | Reference |
| Primary rat astrocyte-microglia co-culture | None | 0.1, 0.5, 2 µg/mL | 24 hours | Microglial phenotype | No significant effect | |
| HMC3 microglia co-cultured with HIV vector-transduced U937 monocytoid cells | HIV vector-transduced U937 cells | 100 µM | Not specified | CXCL10 secretion | 2.9-fold decrease | |
| HMC3 microglia co-cultured with HIV vector-transduced U937 monocytoid cells | HIV vector-transduced U937 cells | 100 µM | Not specified | CCL2, CCL5, IL-6 secretion | No significant alteration | |
| Primary microglia co-cultured with HIV vector-transduced monocytoid cells | HIV vector-transduced monocytoid cells | Not specified | Not specified | CXCL10 and CCL5 release | Reduction observed | |
| LPS-activated microglia | Lipopolysaccharide (LPS) | Not specified | Not specified | Switch from pro-inflammatory to anti-inflammatory phenotype | MMF reverts phenotype |
Table 3: Effect of MMF on Nrf2 Pathway Activation
| Cell Type | MMF Concentration | Treatment Duration | Measured Parameter | Result | Reference |
| N27 rat dopaminergic cells | 20 µM | 4, 8, 12, 24 hours | mRNA levels of ARE-containing genes | Significant increase | |
| N27 rat dopaminergic cells | 20 µM | Not specified | Protein levels of ARE-containing proteins | Significant increase | |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified | Not specified | Upregulation of mitochondrial biogenesis genes | Nrf2-dependent upregulation |
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
General Experimental Workflow for Studying MMF In Vitro
Experimental Protocols
Protocol 1: Primary Glial Co-Culture Preparation
This protocol is adapted from methodologies for preparing primary rat or mouse glial cultures.
Materials:
-
Postnatal day 1-3 (P1-P3) rat or mouse pups
-
Ice-cold Hank's Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated T-75 flasks
Procedure:
-
Euthanize P1-P3 pups according to approved animal care protocols.
-
Isolate brains and remove meninges in ice-cold HBSS.
-
Mechanically dissociate cortical tissue.
-
Incubate the tissue in 0.25% Trypsin-EDTA with DNase I at 37°C for 15 minutes.
-
Stop trypsinization with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Plate the cells in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top. These mixed glial cultures are ready for experiments. For purified microglia, flasks can be shaken to detach the microglia.
Protocol 2: Induction of Neuroinflammation and MMF Treatment
This protocol describes the stimulation of glial cultures to induce an inflammatory response and subsequent treatment with MMF.
Materials:
-
Primary glial cultures (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (MMF)
-
Serum-free culture medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
One day before the experiment, replace the culture medium with fresh medium.
-
On the day of the experiment, replace the medium with serum-free medium for at least 4 hours.
-
Prepare a stock solution of MMF in DMSO. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
Pre-treat the cells with various concentrations of MMF (e.g., 0.1 µg/mL to 100 µM) for a specified time (e.g., 1-2 hours).
-
Add LPS (e.g., 10-100 ng/mL) to the cultures to induce inflammation.
-
Incubate for the desired period (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatants for cytokine and nitric oxide analysis.
-
Lyse the cells for protein extraction and subsequent Western blot analysis.
Protocol 3: Measurement of Inflammatory Mediators
A. Cytokine Measurement (ELISA)
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
B. Nitric Oxide Measurement (Griess Assay)
Materials:
-
Griess Reagent System
-
Culture supernatants (from Protocol 2)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Add 50 µL of culture supernatant to a 96-well plate in triplicate.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
Add 50 µL of sulfanilamide (B372717) solution to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples from the standard curve.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the protein expression levels of key players in the Nrf2 and NF-κB pathways.
Materials:
-
Cell lysates (from Protocol 2)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p65 NF-κB, anti-phospho-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
These protocols provide a comprehensive framework for investigating the anti-neuroinflammatory effects of this compound in vitro. By utilizing these methods, researchers can further elucidate the molecular mechanisms underlying MMF's therapeutic potential in neurodegenerative diseases. The provided data summaries and pathway diagrams offer a concise overview of the current understanding of MMF's action in glial cells. Careful optimization of cell culture conditions, treatment concentrations, and incubation times is recommended for each specific experimental setup.
References
Application Notes and Protocols for Monomethyl Fumarate in Primary Astrocyte Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of dimethyl fumarate (DMF), a therapeutic agent used in the treatment of relapsing-remitting multiple sclerosis. MMF exerts antioxidant and anti-inflammatory effects, making it a compound of significant interest for neurological research. Astrocytes, the most abundant glial cells in the central nervous system (CNS), play a critical role in brain homeostasis, inflammation, and neuroprotection. This document provides detailed application notes and protocols for studying the effects of monomethyl fumarate on primary astrocyte cell cultures.
Mechanism of Action
This compound's primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM), which is involved in glutathione (B108866) synthesis.[2]
Data Presentation
Table 1: Effect of this compound on the Viability of Primary Glial Cell Co-cultures
This table summarizes the effect of different concentrations of MMF on the viability of primary rat glial co-cultures containing 5-10% microglia ("Physiological") and 30-40% microglia ("Pathological") after 24 hours of incubation. Cell viability was assessed using an MTT assay.
| MMF Concentration (µg/mL) | Cell Viability (% of Control) - "Physiological" (M5) | Cell Viability (% of Control) - "Pathological" (M30) |
| 0.1 | No significant change | No significant change |
| 0.5 | No significant change | No significant change |
| 2.0 | No significant change | No significant change |
Data adapted from a study on primary rat glial co-cultures. No significant changes in cell viability were observed at the tested concentrations.[3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion from IL-1β-Stimulated Human Primary Astrocytes
This table shows the effect of MMF on the secretion of key pro-inflammatory cytokines from human fetal astrocytes stimulated with Interleukin-1β (IL-1β). Cytokine levels were measured in the cell culture supernatant.
| Treatment | IL-6 Secretion (pg/mL) | CXCL10 Secretion (pg/mL) | CCL2 Secretion (pg/mL) |
| Vehicle + IL-1β | Baseline | Baseline | Baseline |
| MMF (10 µM) + IL-1β | No significant reduction | No significant reduction | No significant reduction |
Data indicates that MMF, unlike its precursor DMF, does not significantly reduce the secretion of these pro-inflammatory cytokines in this experimental setup.[4]
Table 3: Expected Nrf2-Mediated Gene Expression Changes in Primary Astrocytes Treated with this compound
This table outlines the anticipated upregulation of Nrf2 target genes in primary astrocytes following treatment with MMF. The data is based on the known mechanism of action of MMF as an Nrf2 activator. Quantitative values are representative of expected outcomes.
| Target Gene | Function | Expected Change in Expression (Fold Increase) |
| HO-1 (Heme Oxygenase-1) | Antioxidant, anti-inflammatory | Significant Upregulation |
| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | Detoxification of quinones, antioxidant | Significant Upregulation |
| GCLM (Glutamate-Cysteine Ligase Modifier Subunit) | Rate-limiting enzyme in glutathione synthesis | Significant Upregulation |
| OSGIN1 (Oxidative Stress Induced Growth Inhibitor 1) | Cytoprotection, cell cycle inhibition | Significant Upregulation[2] |
Visualizations
References
Application Notes and Protocols for Monomethyl Fumarate Administration in Animal Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of the oral immunomodulatory drug dimethyl fumarate (DMF), which is approved for the treatment of relapsing-remitting multiple sclerosis (MS). In preclinical research, the experimental autoimmune encephalomyelitis (EAE) model is the most widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutics. MMF has demonstrated neuroprotective and immunomodulatory effects in these models, primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and engagement with the hydroxycarboxylic acid receptor 2 (HCAR2).[1][2]
These application notes provide a comprehensive overview of the administration of MMF in EAE models, including detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of key signaling pathways and experimental workflows. As MMF is the active metabolite of DMF, and DMF is rapidly converted to MMF in vivo, the majority of animal studies have utilized oral administration of DMF.[1] Therefore, the protocols provided are based on the administration of DMF to achieve therapeutic levels of MMF.
Data Presentation
The following tables summarize quantitative data from studies administering DMF in EAE models.
Table 1: Effect of DMF Administration on EAE Clinical Score
| Animal Model | DMF Dosage | Administration Route & Frequency | Treatment Regimen | Peak Mean Clinical Score (Control) | Peak Mean Clinical Score (DMF-Treated) | Reference |
| C57BL/6J Mice (MOG₃₅₋₅₅) | 7.5 mg/kg | Oral gavage, every 12h | Prophylactic (from day 3 post-immunization) | 3.3 ± 1.2 | 1.1 ± 1.2 | [3][4] |
| C57BL/6 Mice (MOG₃₅₋₅₅) | 100 mg/kg | Oral gavage, daily | Prophylactic (from day 1 post-immunization) | ~3.5 | ~1.5 | |
| C57BL/6 Mice (MOG₃₅₋₅₅) | 100 mg/kg | Oral gavage, twice daily | Prophylactic (from day 0 post-immunization) | ~3.0 | ~0.5 | |
| Lewis Rats (P2₅₃₋₇₈) | 45 mg/kg | Oral gavage, twice daily | Prophylactic (from day of immunization) | ~5.0 | ~2.5 |
Table 2: Immunomodulatory Effects of DMF Administration in EAE Models
| Animal Model | DMF Dosage | Key Findings | Reference |
| C57BL/6J Mice (MOG₃₅₋₅₅) | 7.5 mg/kg | Increased IL-10-producing CD4+ T cells (Tr1 cells) in mesenteric lymph nodes after 15 days of treatment. | |
| C57BL/6 Mice (MOG₃₅₋₅₅) | 100 mg/kg | Reduced CNS infiltration of Th1, Th17, and GM-CSF-producing T cells. | |
| C57BL/6 Mice (MOG₃₅₋₅₅) | 100 mg/kg | Reduced B-cell MHC II expression. | |
| Lewis Rats (P2₅₃₋₇₈) | 45 mg/kg | Significantly lower inflammatory infiltrates in sciatic nerves. |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a 1:1 emulsion of the MOG₃₅₋₅₅ solution and the CFA by vortexing or sonicating until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously into each of the two sites on the flank (total of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
Protocol 2: Preparation and Administration of DMF
Materials:
-
Dimethyl fumarate (DMF) powder
-
Vehicle: Phosphate-Buffered Saline (PBS) or 0.08% Methylcellulose in sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
DMF Solution Preparation:
-
Prepare the DMF solution fresh daily.
-
Weigh the required amount of DMF powder based on the desired dosage (e.g., 7.5 mg/kg to 100 mg/kg) and the number of animals.
-
Suspend the DMF powder in the chosen vehicle (e.g., PBS or 0.08% methylcellulose). For example, for a 7.5 mg/kg dose in a 20g mouse to be administered in 100 µL, the concentration would be 1.5 mg/mL.
-
Vortex vigorously before each administration to ensure a uniform suspension.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Using an appropriate oral gavage needle attached to a 1 mL syringe, carefully administer the prepared DMF suspension. The volume is typically 100-200 µL per mouse.
-
Administer the vehicle alone to the control group using the same procedure.
-
The frequency of administration is typically once or twice daily.
-
Protocol 3: Clinical Scoring of EAE
Procedure:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Record the body weight of each mouse daily.
-
Score the clinical signs using a standardized 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 2. Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Monomethyl Fumarate in Psoriasis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of dimethyl fumarate (DMF), a fumaric acid ester (FAE) approved for the treatment of moderate-to-severe plaque psoriasis.[1][2][3] MMF is considered the primary bioactive component responsible for the therapeutic effects observed with DMF, as DMF is rapidly hydrolyzed to MMF in the body.[1][4] Research into MMF has elucidated its multifactorial mechanism of action, which involves direct effects on keratinocytes and modulation of the immune response, making it a key molecule of interest in psoriasis drug development. This document provides detailed application notes and experimental protocols based on published research studies to guide further investigation into the role of MMF in psoriasis.
Mechanism of Action
Monomethyl fumarate exerts its anti-psoriatic effects through a combination of anti-proliferative, pro-differentiative, and anti-inflammatory actions. It modulates key signaling pathways, primarily the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways, and influences the balance of T helper (Th) cell responses.
Key Signaling Pathways Modulated by MMF
MMF's therapeutic effects in psoriasis are largely attributed to its ability to modulate two critical signaling pathways:
-
Nrf2 Pathway Activation: MMF activates the Nrf2 pathway, a key regulator of cellular antioxidant responses. This leads to the increased expression of antioxidant enzymes, which helps to counteract the oxidative stress implicated in psoriasis pathogenesis.
-
NF-κB Pathway Inhibition: MMF inhibits the pro-inflammatory NF-κB signaling pathway. This leads to a downregulation of inflammatory cytokines, which are key drivers of the psoriatic inflammatory cascade.
Caption: MMF modulates the Nrf2 and NF-κB signaling pathways.
Data from In Vitro Studies
MMF has been shown to have direct effects on keratinocytes, the primary cell type in the epidermis. These effects include inhibition of proliferation, promotion of differentiation, and reduction of pro-inflammatory cytokine production.
| Cell Type | MMF Concentration | Observed Effect | Reference |
| Primary Mouse Keratinocytes | 1 mM | >50% reduction in DNA synthesis ([³H]thymidine incorporation) | |
| Adult Normal Human Keratinocytes | 1 mM | >50% reduction in DNA synthesis ([³H]thymidine incorporation) | |
| Primary Mouse Keratinocytes | 1 mM | Maximum elevation in transglutaminase (TGase) activity | |
| Adult Normal Human Keratinocytes | 1 mM | Maximum elevation in transglutaminase (TGase) activity | |
| TPA-induced Mouse Keratinocytes | 300-1000 µM | Significant inhibition of TNFα, IL-6, and IL-1α mRNA expression | |
| TPA-induced Human Keratinocytes | 300-1000 µM | Significant inhibition of TNFα secretion |
Data from In Vivo and Clinical Studies
Clinical trials have demonstrated the efficacy of DMF (which is metabolized to MMF) in treating moderate-to-severe psoriasis. A recent study also investigated the combined therapeutic effects of MMF and aluminum ions in a psoriasis mouse model, showing superior efficacy compared to either treatment alone.
| Study Type | Treatment | Key Findings | Reference |
| Phase III Clinical Trial (BRIDGE Study) | Dimethyl fumarate (DMF) | PASI 75 response of 37.5% at week 16 vs. 15.3% for placebo. | |
| Phase IIIb Clinical Trial (DIMESKIN-2) | Dimethyl fumarate (DMF) | At 52 weeks, 87.7% achieved PASI 75, 56.9% PASI 90, and 24.6% PASI 100. | |
| Psoriasis Mouse Model | MMF and aluminum ions combination | Superior efficacy in reducing inflammation and oxidative stress compared to individual treatments. |
Experimental Protocols
In Vitro Keratinocyte Proliferation Assay
This protocol is based on the methodology described for assessing the anti-proliferative effects of MMF on keratinocytes.
Caption: Workflow for in vitro keratinocyte proliferation assay.
Protocol:
-
Cell Culture: Culture primary mouse or normal human epidermal keratinocytes in appropriate media until near-confluent.
-
MMF Treatment: Treat the cells with various concentrations of MMF (e.g., 0, 100, 300, 500, 750, 1000 µM) for 24 hours.
-
Radiolabeling: During the final hours of MMF treatment, pulse the cells with [³H]thymidine.
-
Harvesting: Lyse the cells and harvest the DNA.
-
Measurement: Measure the incorporation of [³H]thymidine into the DNA using a scintillation counter.
-
Analysis: Express the results as a percentage of the control (untreated cells) to determine the dose-dependent inhibitory effect of MMF on keratinocyte proliferation.
In Vivo Psoriasis-like Mouse Model
This protocol is a general representation based on studies using animal models to investigate the efficacy of MMF.
Protocol:
-
Induction of Psoriasis-like Skin Inflammation: Induce psoriasis-like skin inflammation in mice, for example, by daily topical application of imiquimod (B1671794) (IMQ) cream on the shaved back skin.
-
Treatment Groups: Divide the mice into different treatment groups:
-
Vehicle control
-
MMF monotherapy
-
Positive control (e.g., a standard psoriasis treatment)
-
-
Drug Administration: Administer MMF (and other treatments) to the respective groups, for instance, via oral gavage or topical application, at predetermined doses and frequencies.
-
Evaluation of Psoriasis Severity: Monitor and score the severity of the skin inflammation daily using a scoring system that assesses erythema, scaling, and skin thickness (e.g., a modified PASI score).
-
Sample Collection: At the end of the experiment, collect skin biopsies and blood samples for further analysis.
-
Histological and Molecular Analysis:
-
Perform histological analysis (e.g., H&E staining) on skin sections to assess epidermal thickness and inflammatory cell infiltration.
-
Conduct molecular analyses such as quantitative PCR (qPCR) or ELISA to measure the expression of inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) and markers of oxidative stress in the skin and/or serum.
-
Conclusion
This compound is a well-established, effective treatment for psoriasis with a multifaceted mechanism of action. The provided data and protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of MMF and to develop novel treatment strategies for psoriasis and other inflammatory skin diseases. The modulation of the Nrf2 and NF-κB pathways remains a critical area of investigation, and the synergistic effects of MMF with other compounds, as demonstrated with aluminum ions, present exciting avenues for future research.
References
- 1. Anti-Psoriatic Drug Monomethylfumarate Increases Nuclear Factor Erythroid 2-Related Factor 2 Levels and Induces Aquaporin-3 mRNA and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antipsoriatic Agent Monomethylfumarate Has Antiproliferative, Prodifferentiative, and Anti-Inflammatory Effects on Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Monomethyl Fumarate's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the immunomodulatory effects of monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), on cytokine production. The protocols detailed below are intended for use in preclinical research and drug development settings to characterize the anti-inflammatory properties of MMF.
Introduction
Monomethyl fumarate (MMF) exerts its immunomodulatory effects through multiple mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] This dual action leads to a reduction in the production of pro-inflammatory cytokines and a potential shift towards an anti-inflammatory cytokine profile, making it a key area of investigation for autoimmune and inflammatory diseases.[2]
The following sections provide detailed protocols for in vitro assessment of MMF's impact on cytokine production from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).
Data Presentation: Quantitative Effects of MMF on Cytokine Production
The following tables summarize the observed effects of MMF on the production of key pro-inflammatory and anti-inflammatory cytokines from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | MMF Concentration | Incubation Time | Observed Effect | Reference |
| TNF-α | Murine Microglia | Lipopolysaccharide (LPS) | Not Specified | Not Specified | Significant Reduction | [3] |
| IL-6 | Murine Microglia | Lipopolysaccharide (LPS) | Not Specified | Not Specified | Significant Reduction | |
| IL-1β | Murine Microglia | Lipopolysaccharide (LPS) | Not Specified | Not Specified | Significant Reduction | |
| IFN-γ | Human T-lymphocytes | Not Specified | Not Specified | Not Specified | Suppression (by DMF, not MMF in vitro) | |
| IL-17 | Mouse Model (EAE) | MOG35-55 | Not Specified | Not Specified | Reduction (by DMF) | |
| IL-12 | Mouse Model (CD) | TNBS | Not Specified | Not Specified | Significant Inhibition of mRNA and serum levels |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | MMF Concentration | Incubation Time | Observed Effect | Reference |
| IL-10 | Human T-lymphocytes | Not Specified | Not Specified | Not Specified | Increased Production | |
| IL-4 | Human T-lymphocytes | Not Specified | Not Specified | Not Specified | Increased Production | |
| IL-10 | Mouse Model (CD) | TNBS | Not Specified | Not Specified | No inhibition of mRNA expression |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the effect of MMF on cytokine production.
Protocol 1: In Vitro Treatment of PBMCs with MMF and Stimulation
This protocol describes the isolation of human PBMCs, treatment with MMF, and subsequent stimulation to induce cytokine production.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MMF)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Seeding and MMF Treatment:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a stock solution of MMF in a suitable solvent (e.g., DMSO) and then dilute to final working concentrations (e.g., 0.1, 1, 10 µM) in complete RPMI 1640 medium.
-
Add 50 µL of the MMF working solutions to the appropriate wells. Add 50 µL of vehicle control (medium with the same concentration of solvent) to the control wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS (e.g., 1 µg/mL) in complete RPMI 1640 medium.
-
Add 50 µL of the LPS working solution to the stimulated wells. Add 50 µL of complete RPMI 1640 medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
Protocol 2: Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA to measure the concentration of a specific cytokine in the collected cell culture supernatants.
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer to the recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of assay diluent to each well to block non-specific binding.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute Streptavidin-HRP in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Multiplex Cytokine Analysis using Luminex Technology
This protocol outlines the general steps for a multiplex bead-based immunoassay to simultaneously measure multiple cytokines.
Materials:
-
Luminex multiplex cytokine assay kit (containing capture antibody-coupled beads, detection antibodies, standards, and buffers)
-
96-well filter plate
-
Luminex instrument
-
Collected cell culture supernatants
Procedure:
-
Reagent Preparation:
-
Reconstitute and prepare all reagents (standards, beads, detection antibodies, streptavidin-phycoerythrin) according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add the antibody-coupled beads to the wells of the filter plate.
-
Wash the beads using a vacuum manifold.
-
Add the standards and cell culture supernatants to the appropriate wells.
-
Incubate the plate on a shaker for the recommended time (typically 1-2 hours) at room temperature, protected from light.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail to each well.
-
Incubate on a shaker for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
Wash the beads.
-
Add streptavidin-phycoerythrin to each well.
-
Incubate on a shaker for the recommended time (typically 10-30 minutes) at room temperature, protected from light.
-
Wash the beads and resuspend them in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.
-
Protocol 4: Intracellular Cytokine Staining by Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Stimulated and MMF-treated cells (from Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4)
-
Flow cytometer
Procedure:
-
Cell Stimulation with Protein Transport Inhibitor:
-
During the last 4-6 hours of the cell stimulation period (Protocol 1, step 3.3), add a protein transport inhibitor to the cell cultures to allow for intracellular accumulation of cytokines.
-
-
Cell Surface Staining:
-
Harvest the cells and wash them with PBS.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend them in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in PBS.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to identify cell populations and quantify the percentage of cells producing specific cytokines.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound (MMF).
Caption: Experimental workflow for assessing MMF's effect on cytokine production.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Monomethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (B1241708) (MMF) is the active metabolite of the FDA-approved drug dimethyl fumarate (DMF), used in the treatment of relapsing forms of multiple sclerosis. The therapeutic effects of MMF are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress. Primarily, MMF is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses. Additionally, MMF and its parent compound, DMF, have been investigated for their inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of pro-inflammatory gene expression.
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds that modulate the Nrf2 and NF-κB pathways, using MMF as a reference compound.
Key Signaling Pathways
Nrf2 Activation Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like MMF can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes.
NF-κB Inhibition Pathway
The NF-κB family of transcription factors plays a central role in the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DMF has been shown to inhibit NF-κB signaling, and while MMF's direct role is less definitively characterized in HTS assays, its effects are suggested to be consistent with NF-κB inhibition[1]. However, some studies indicate that MMF, at equivalent doses to DMF, does not significantly affect NF-κB signaling[2].
Data Presentation: Quantitative Activity of Fumarates
The following tables summarize the quantitative data for MMF and its parent compound, DMF, in relevant in vitro assays. This data can be used to establish positive controls and benchmark the activity of test compounds.
Table 1: Nrf2 Pathway Activation
| Compound | Assay Type | Cell Line | Endpoint | EC50 (µM) | Reference |
| This compound (MMF) | Neh2-luciferase Reporter | - | Luciferase Activity | ~30-100 | [3] |
| Dimethyl Fumarate (DMF) | Neh2-luciferase Reporter | - | Luciferase Activity | ~10-30 | [3] |
| tert-Butylhydroquinone (tBHQ) | Neh2-luciferase Reporter | - | Luciferase Activity | ~3-10 | [3] |
Table 2: NF-κB Pathway Inhibition
| Compound | Assay Type | Cell Line | Stimulus | Endpoint | IC50 (µM) | Reference |
| This compound (MMF) | Cytokine Release | Splenocytes | LPS | Cytokine Production | No significant inhibition | |
| Dimethyl Fumarate (DMF) | NF-κB Luciferase Reporter | MCF-7 | TNFα | Luciferase Activity | ~20 | |
| IDMF | NF-κB Luciferase Reporter | Human Fetal Astrocytes | TNFα | Luciferase Activity | - |
Note: Data for MMF in NF-κB reporter assays is conflicting. The data presented for DMF provides a reference for the expected activity of a related fumarate.
Experimental Protocols
Protocol 1: HTS for Nrf2 Pathway Activators using an ARE-Luciferase Reporter Gene Assay
This protocol is designed for a 384-well plate format and can be adapted for other high-throughput systems.
Experimental Workflow:
Materials:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32, HepG2-ARE-luc, or U2OS-ARE-luc).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.
-
Test Compounds: Library of compounds dissolved in DMSO.
-
Positive Control: this compound (MMF) or tert-Butylhydroquinone (tBHQ).
-
Negative Control: DMSO.
-
Luciferase Assay Reagent: ONE-Glo™ Luciferase Assay System (Promega) or equivalent.
-
Plate Reader: Luminometer capable of reading 384-well plates.
Procedure:
-
Cell Seeding:
-
Culture ARE-luciferase reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of MMF (positive control) and test compounds in DMSO. The final concentration of DMSO in the assay should be ≤ 0.5%.
-
Using an automated liquid handler, transfer 200 nL of the compound solutions to the assay plates.
-
For negative control wells, add 200 nL of DMSO.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.
-
Add 40 µL of the ONE-Glo™ reagent to each well.
-
Incubate the plates at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Determine the percent activation for each test compound relative to the positive and negative controls.
-
For active compounds, perform dose-response experiments to determine the EC50 value.
-
Protocol 2: HTS for NF-κB Pathway Inhibitors using an NF-κB Luciferase Reporter Gene Assay
This protocol is designed to identify compounds that inhibit TNFα-induced NF-κB activation.
Experimental Workflow:
Materials:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc or THP-1/NF-κB-luc).
-
Culture Medium: Appropriate cell culture medium supplemented with FBS and antibiotics.
-
Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.
-
Test Compounds: Library of compounds dissolved in DMSO.
-
Positive Control: Dimethyl Fumarate (DMF) or a known IKK inhibitor.
-
Negative Control: DMSO.
-
Stimulus: Tumor Necrosis Factor-alpha (TNFα).
-
Luciferase Assay Reagent: ONE-Glo™ Luciferase Assay System (Promega) or equivalent.
-
Plate Reader: Luminometer capable of reading 384-well plates.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1 to seed the NF-κB reporter cells in 384-well plates.
-
-
Compound Addition and Pre-incubation:
-
Add 200 nL of test compounds, DMF (positive control), or DMSO (negative control) to the assay plates.
-
Pre-incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Stimulation:
-
Prepare a solution of TNFα in culture medium at a concentration that induces a robust luciferase signal (typically 10-20 ng/mL, to be optimized).
-
Add 10 µL of the TNFα solution to all wells except for the unstimulated control wells. Add 10 µL of culture medium to the unstimulated control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 6-8 hours.
-
-
Luciferase Assay:
-
Follow the same procedure as in Protocol 1 for the luciferase assay.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the Z'-factor.
-
Determine the percent inhibition for each test compound relative to the TNFα-stimulated and unstimulated controls.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Assay Considerations for Electrophilic Compounds like MMF
MMF is an electrophilic compound, which can potentially interfere with HTS assays. It is crucial to include appropriate counter-screens to identify and eliminate false positives.
-
Luciferase Inhibition: Electrophilic compounds can directly inhibit the luciferase enzyme. To test for this, a cell-free luciferase assay should be performed with the active compounds. Compounds that inhibit luciferase in the absence of cells are likely assay artifacts.
-
Cytotoxicity: At higher concentrations, MMF can be cytotoxic. A cytotoxicity assay (e.g., CellTiter-Glo®) should be run in parallel with the primary screen or as a secondary assay to ensure that the observed activity is not due to cell death.
-
Promiscuous Activity: Electrophilic compounds can react non-specifically with various cellular proteins. Including a counter-screen with a different reporter gene under a constitutive promoter can help identify compounds that non-specifically affect transcription or translation.
By implementing these detailed protocols and considering the potential for assay interference, researchers can effectively utilize high-throughput screening to discover and characterize novel modulators of the Nrf2 and NF-κB pathways, with this compound serving as a valuable reference compound.
References
Troubleshooting & Optimization
Monomethyl fumarate stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of monomethyl fumarate (B1241708) (MMF). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your MMF during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Monomethyl Fumarate?
For long-term storage, solid MMF should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I store MMF delayed-release capsules?
Unopened bottles of MMF capsules should be stored in a refrigerator at 2°C to 8°C (35°F to 46°F).[1] Do not freeze the capsules. Once the bottle is opened, it can be stored at room temperature, between 20°C to 25°C (68°F to 77°F), for up to 3 months. It is also important to protect the capsules from light and store them in their original container.
Q3: I need to prepare a stock solution of MMF. What solvents are recommended and how stable are these solutions?
MMF is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). For aqueous solutions, MMF can be dissolved in PBS (pH 7.2) at a concentration of approximately 1 mg/ml. It is strongly recommended not to store aqueous solutions for more than one day due to limited stability.
Q4: What are the known degradation pathways for MMF?
MMF is the active metabolite of dimethyl fumarate (DMF) and is primarily metabolized in vivo via the tricarboxylic acid (TCA) cycle. Chemically, MMF is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions, leading to the formation of fumaric acid. Decomposition may also be induced by heat and moisture.
Q5: My experiment requires a sterile, aqueous solution of MMF. What is the best practice for preparation and storage?
Given the limited stability of MMF in aqueous solutions, it is best to prepare the solution immediately before use. You can prepare a concentrated stock solution in a compatible organic solvent like DMSO and then perform a final dilution into your sterile aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results using MMF. | MMF degradation due to improper storage or handling. | 1. Review storage conditions. Is solid MMF stored at -20°C? Are opened capsules used within 3 months at room temperature? 2. If using aqueous solutions, were they freshly prepared? Aqueous solutions should not be stored for more than one day. 3. Verify the pH of your experimental media, as MMF is more susceptible to degradation in alkaline conditions. |
| Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. | The solubility of MMF in the final aqueous solution has been exceeded. | 1. Decrease the concentration of the MMF stock solution. 2. Increase the volume of the aqueous buffer for dilution. 3. Consider a gentle warming of the final solution, but be mindful of potential heat-induced degradation. |
| Low or no MMF detected in a sample during analytical testing. | Degradation of MMF in the sample matrix or during sample preparation. | 1. Ensure samples are processed and analyzed as quickly as possible. 2. If storage is necessary, store samples at low temperatures (e.g., -80°C). 3. For blood/plasma samples, use of an esterase inhibitor (e.g., sodium fluoride) in collection tubes can prevent enzymatic degradation. |
Stability Data
The stability of this compound is influenced by factors such as temperature, pH, and the presence of moisture. While comprehensive quantitative stability data for MMF is limited, forced degradation studies of its prodrug, Dimethyl Fumarate (DMF), provide valuable insights into its stability profile, as MMF is a primary degradant of DMF.
Table 1: Summary of Forced Degradation Studies on Dimethyl Fumarate (DMF)
| Stress Condition | Observations | Main Degradants Identified |
| Acidic Hydrolysis | Significant degradation observed. | This compound, Fumaric Acid |
| Alkaline Hydrolysis | Very susceptible to degradation. | This compound, Fumaric Acid |
| Oxidative | Stable. | Not applicable |
| Thermal | Stable. | Not applicable |
| Photolytic | Stable. | Not applicable |
This data is inferred from forced degradation studies on DMF, where MMF is a known related substance and degradant.
One study noted that MMF itself showed no degradation after 6 hours when incubated in 0.1 N HCl at 37°C, simulating conditions in the stomach.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This method is adapted from validated methods for Dimethyl Fumarate and its related substances, including this compound.
1. Objective: To quantify this compound and its potential degradant, Fumaric Acid, to assess the stability of an MMF sample.
2. Materials and Reagents:
-
This compound reference standard
-
Fumaric Acid reference standard
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Symmetry C18 column (or equivalent)
3. Chromatographic Conditions:
-
Mobile Phase: 0.1% Ortho-phosphoric acid in water: Acetonitrile (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare individual stock solutions of MMF and Fumaric Acid in a suitable solvent (e.g., acetonitrile/water mixture).
-
From the stock solutions, prepare working standard solutions at known concentrations.
5. Sample Preparation:
-
Accurately weigh and dissolve the MMF sample in the mobile phase to achieve a known concentration.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine retention times and establish a calibration curve.
-
Inject the MMF sample solution.
-
Monitor the chromatogram for the presence of the MMF peak and any peaks corresponding to degradants (e.g., Fumaric Acid).
-
Quantify the amount of MMF remaining and the amount of any degradants formed by comparing peak areas to the calibration curve.
7. System Suitability:
-
Ensure adequate resolution between the MMF and Fumaric Acid peaks.
-
Check for tailing factor and theoretical plates to ensure column efficiency.
Visualizations
This compound (MMF) Degradation Pathway
The primary chemical degradation pathway for MMF under hydrolytic conditions (acidic or basic) is the cleavage of the ester bond to form fumaric acid and methanol.
Caption: Hydrolysis of this compound.
Experimental Workflow for MMF Stability Testing
This workflow outlines the key steps in assessing the stability of an MMF sample using a stability-indicating HPLC method.
Caption: MMF Stability Testing Workflow.
This compound and the Nrf2 Signaling Pathway
MMF is known to activate the Nrf2 pathway, which is a key cellular defense mechanism against oxidative stress.
Caption: MMF activates the Nrf2 pathway.
References
Optimizing Monomethyl Fumarate (MMF) Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing monomethyl fumarate (B1241708) (MMF) concentration for in vitro cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. How should I dissolve and store Monomethyl Fumarate (MMF)?
MMF is a crystalline solid that can be dissolved in several organic solvents or directly in aqueous buffers. For cell culture experiments, it is crucial to prepare stock solutions correctly to ensure accurate dosing and avoid solvent-induced cytotoxicity.
-
Organic Solvents: MMF is soluble in Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) at approximately 10 mg/mL, and in ethanol (B145695) at about 0.5 mg/mL. When preparing a stock solution, it is recommended to purge the solvent with an inert gas.
-
Aqueous Buffers: MMF can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL.
-
Storage: Store the solid MMF at -20°C for long-term stability (≥ 4 years). Aqueous solutions of MMF are not recommended for storage for more than one day. It is best practice to prepare fresh aqueous solutions for each experiment.
2. What is a typical starting concentration range for MMF in cell culture?
The optimal concentration of MMF is highly dependent on the cell type and the specific biological question being investigated. However, based on published studies, a general starting range can be recommended.
Most in vitro studies use MMF in the micromolar (µM) range. A common starting point for dose-response experiments is between 1 µM and 100 µM . For example, in studies with peripheral blood mononuclear cells (PBMCs), concentrations have been used to investigate the activation of the Nrf2 pathway.[1] In astrocyte-microglia co-cultures, concentrations ranging from 0.1 to 2 µg/mL (approximately 0.77 µM to 15.4 µM) have been shown to be non-toxic.[2]
3. How can I determine the optimal MMF concentration for my specific cell line?
To determine the optimal MMF concentration, it is essential to perform a dose-response experiment. This typically involves two key assays: a cytotoxicity assay and a functional assay.
-
Cytotoxicity Assay: First, determine the concentration at which MMF becomes toxic to your cells. This can be done using standard assays like MTT, MTS, or a live/dead cell staining kit. This will establish the maximum non-toxic concentration.
-
Functional Assay: Next, assess the biological activity of MMF at non-toxic concentrations. The choice of assay will depend on your research question. For example, if you are studying the activation of the Nrf2 pathway, you could measure the expression of Nrf2 target genes like NQO1 and HO-1 using qPCR or western blotting.[1]
By combining the results of these two assays, you can identify a concentration range that provides the desired biological effect without compromising cell viability.
4. Is MMF stable in cell culture media?
The stability of MMF in aqueous solutions, including cell culture media, is limited. It is recommended to prepare fresh dilutions of your MMF stock in culture media for each experiment and not to store aqueous solutions for more than a day. The components of cell culture media, such as amino acids, can potentially interact with and degrade MMF over time.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of MMF in cell culture media. | The final concentration of the organic solvent (e.g., DMSO) used to dissolve the MMF stock is too high. | Ensure the final concentration of the organic solvent in the cell culture medium is insignificant, typically below 0.1% (v/v), to avoid both precipitation and solvent-induced cytotoxicity. |
| The concentration of MMF exceeds its solubility in the aqueous media. | Prepare a fresh, lower concentration working solution from your stock. If necessary, gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation.[4] | |
| High levels of cell death observed at expected non-toxic concentrations. | The MMF stock solution may have degraded. | Prepare a fresh stock solution of MMF. Avoid repeated freeze-thaw cycles of the stock solution. |
| The cell line is particularly sensitive to MMF or the solvent. | Perform a thorough dose-response curve to determine the IC50 value for your specific cell line. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[4] | |
| Inconsistent or no biological effect observed. | The MMF may not be active due to improper storage or handling. | Ensure MMF is stored correctly at -20°C and that aqueous solutions are freshly prepared. |
| The chosen concentration is not optimal for the desired effect in your cell type. | Re-evaluate the dose-response curve. Consider a broader range of concentrations and different time points for your functional assays. | |
| The experimental readout is not sensitive enough to detect the effect. | Use a more sensitive assay or measure multiple downstream targets of the pathway of interest. For Nrf2 activation, for instance, assess multiple target genes.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound (MMF)
| Solvent | Approximate Solubility | Reference |
| DMSO | 10 mg/mL | |
| Dimethyl Formamide (DMF) | 10 mg/mL | |
| Ethanol | 0.5 mg/mL | |
| PBS (pH 7.2) | 1 mg/mL |
Table 2: Exemplary MMF Concentrations Used in Cell Culture Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| Astrocyte-microglia co-cultures | 0.1, 0.5, 2 µg/mL | No significant change in cell viability. | [2] |
| N27 rat dopaminergic cells | 20 µM | Activation of Nrf2/ARE signaling. | [5][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified, but induced NQO1 and HO1 gene expression. | Induction of Nrf2 target genes. | [1] |
| Human Myeloid Leukemia cell line (K562) | 100 µM | Augmentation of NK cell lysis of tumor cells. | [7] |
| Keratinocytes | 1 mM | Inhibition of proliferation and induction of differentiation. |
Experimental Protocols
Protocol 1: Preparation of MMF Stock and Working Solutions
Materials:
-
This compound (MMF) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the MMF vial to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution (MMF Molecular Weight: 130.1 g/mol ).
-
Add the calculated volume of sterile DMSO to the MMF powder.
-
Vortex thoroughly until the MMF is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the MMF stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure the final DMSO concentration in the culture medium is below 0.1% to prevent solvent toxicity.
-
Use the working solution immediately after preparation.
-
Protocol 2: Cytotoxicity Assay using MTT
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MMF working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MMF Treatment: Remove the old medium and add fresh medium containing various concentrations of MMF (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest MMF concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for determining the optimal MMF concentration.
Caption: Simplified Nrf2 signaling pathway activated by MMF.
References
- 1. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound augments NK cell lysis of tumor cells through degranulation and the upregulation of NKp46 and CD107a - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Monomethyl Fumarate (MMF) Solubility Challenges
Welcome to the technical support center for monomethyl fumarate (B1241708) (MMF). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming solubility issues with MMF in aqueous solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guide: MMF Precipitation in Aqueous Solutions
Encountering precipitation when preparing aqueous solutions of MMF is a common challenge. This guide provides a step-by-step approach to diagnose and resolve these issues.
dot
Caption: Troubleshooting workflow for MMF precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of MMF in common laboratory solvents?
A1: The solubility of MMF varies significantly between aqueous and organic solvents. Below is a summary of its solubility in commonly used solvents.
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | ~1 mg/mL | |
| DMSO | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Ethanol | ~0.5 mg/mL |
Q2: I'm preparing MMF for a cell-based assay and see precipitation. What should I do?
A2: Immediate precipitation upon adding a DMSO stock of MMF to your cell culture medium is a common issue due to the significant drop in solvent strength.[1] To resolve this, you should:
-
Pre-warm your cell culture medium to 37°C.[1]
-
Add the MMF stock solution drop-wise into the medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that lead to "crashing out".[1]
-
Ensure the final concentration of DMSO is low. For most cell lines, the final DMSO concentration should ideally be at or below 0.1%, and not exceed 0.5%, to avoid cellular toxicity.[2][3][4][5][6]
Q3: My MMF solution was initially clear but became cloudy after some time in the incubator. Why is this happening?
A3: This could be due to several factors:
-
Instability of MMF in aqueous solution: Aqueous solutions of MMF are not recommended for storage for more than one day. It's best to prepare them fresh for each experiment.
-
Interaction with media components: Components in the cell culture medium, such as salts and proteins, can interact with MMF over time, leading to precipitation.
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of MMF and other components, potentially exceeding the solubility limit.[7]
Q4: Can I dissolve MMF directly in aqueous buffers like PBS?
A4: Yes, organic solvent-free aqueous solutions of MMF can be prepared by directly dissolving the solid in aqueous buffers. The solubility of MMF in PBS (pH 7.2) is approximately 1 mg/mL. However, for higher concentrations, it is recommended to first dissolve MMF in an organic solvent like DMSO.
Q5: Does the pH of the aqueous solution affect MMF solubility?
A5: MMF is reported to have pH-independent solubility across the physiological pH range.[8] However, extreme pH values should be avoided as they can affect the stability of the compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated MMF Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of MMF in DMSO.
Materials:
-
Monomethyl fumarate (solid)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of MMF solid using a calibrated analytical balance in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the MMF is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of MMF Working Solution for Cell-Based Assays
This protocol provides a step-by-step guide for diluting the MMF DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mg/mL MMF in DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or appropriate vessels
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the final desired concentration of MMF and the final volume of the working solution.
-
Calculate the volume of the MMF stock solution needed. Ensure that the final DMSO concentration in the cell culture medium does not exceed the tolerance level of your specific cell line (ideally ≤0.1%).[2][3][4]
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or stirring the medium, add the calculated volume of the MMF stock solution drop-by-drop.
-
Continue to mix for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution for your experiment immediately. Do not store the aqueous working solution.
Protocol 3: Determination of MMF Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method to determine the thermodynamic solubility of MMF in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS at various pH values)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid MMF to a glass vial containing a known volume of the aqueous buffer.
-
Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the suspension to pellet the excess solid MMF.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of MMF in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Prepare a standard curve of MMF in the same buffer to accurately determine the concentration.
MMF and the Nrf2 Signaling Pathway
This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] This pathway is a key cellular defense mechanism against oxidative stress.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monomethyl Fumarate (MMF) Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of monomethyl fumarate (B1241708) (MMF) in experimental setups. By understanding the stability profile of MMF and implementing proper handling and storage procedures, users can ensure the accuracy and reproducibility of their results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, leading to the degradation of MMF.
Issue 1: MMF degradation in aqueous solutions during in-vitro assays.
-
Question: I am observing lower than expected activity of MMF in my cell-based assays. Could the compound be degrading in my aqueous media?
-
Answer: Yes, MMF is susceptible to hydrolysis in aqueous solutions, which can lead to a loss of potency. The rate of this degradation is influenced by pH, temperature, and the presence of enzymes. It is crucial to minimize the time MMF spends in aqueous media before use. One product information sheet recommends not storing aqueous solutions of MMF for more than one day.
Issue 2: Inconsistent results between experimental batches.
-
Question: My experimental results with MMF are varying significantly from one batch to another. What could be the cause?
-
Answer: Inconsistent results can often be traced back to improper storage or handling of MMF. As a solid, MMF is stable for extended periods when stored correctly. However, once in solution, its stability can be compromised. Ensure that stock solutions are prepared fresh and that storage conditions for both solid MMF and its solutions are consistent across all experiments.
Issue 3: Suspected degradation of MMF stock solutions.
-
Question: How can I confirm if my MMF stock solution has degraded?
-
Answer: The most reliable method to assess the integrity of your MMF stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of MMF remaining and detect the presence of its primary degradation product, fumaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for monomethyl fumarate?
A1: The primary degradation pathway for MMF is hydrolysis of the ester bond, which results in the formation of fumaric acid and methanol. This process can be accelerated by factors such as pH and temperature. In biological systems, this conversion can also be mediated by esterase enzymes[1][2][3][4].
Q2: How should I store solid this compound?
A2: Solid MMF should be stored at -20°C for long-term stability, where it can be stable for at least four years. For unopened bottles, refrigeration at 2°C to 8°C is recommended. It is crucial to protect it from light.
Q3: What are the best practices for preparing and storing MMF solutions?
A3: MMF is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Stock solutions in these solvents should be stored at -20°C. It is advisable to prepare fresh aqueous solutions for each experiment by diluting the stock solution into your aqueous buffer or media immediately before use. Aqueous solutions of MMF are not recommended to be stored for more than one day.
Q4: What is the stability of MMF at different pH values?
Data on MMF Stability and Handling
The following table summarizes key quantitative data regarding the storage and handling of this compound.
| Parameter | Condition | Value/Recommendation | Source |
| Storage (Solid) | Long-term | -20°C | |
| Unopened Bottles | 2°C to 8°C | ||
| Stability (Solid) | at -20°C | ≥ 4 years | |
| Storage (Aqueous Solution) | General | Not recommended for more than one day | |
| Solubility | PBS (pH 7.2) | ~1 mg/mL | |
| Ethanol | ~0.5 mg/mL | ||
| DMSO | ~10 mg/mL | ||
| Dimethyl formamide (DMF) | ~10 mg/mL | ||
| Stability (in 0.1N HCl) | 37°C | No degradation observed after 6 hours |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from methods developed for dimethyl fumarate and its related substances, including MMF.
1. Objective: To quantify this compound and its primary degradation product, fumaric acid, to assess the stability of MMF in a given sample.
2. Materials:
-
This compound reference standard
-
Fumaric acid reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Orthophosphoric acid
-
Symmetry C18 column (or equivalent)
-
HPLC system with a PDA or DAD detector
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (e.g., 55:45 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard Preparation:
-
Prepare a stock solution of MMF reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Prepare a stock solution of fumaric acid reference standard in a similar manner.
-
From the stock solutions, prepare working standard solutions of known concentrations.
5. Sample Preparation:
-
Dilute the MMF sample to be tested with the mobile phase to a concentration within the linear range of the assay.
6. Procedure:
-
Inject the standard solutions to establish the retention times for MMF and fumaric acid and to generate a calibration curve.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to identify and quantify the peaks corresponding to MMF and fumaric acid.
7. Data Analysis:
-
Calculate the concentration of MMF and fumaric acid in the sample using the calibration curve.
-
The percentage of MMF remaining can be calculated to determine the extent of degradation.
Visualizations
Caption: Hydrolysis of this compound to fumaric acid and methanol.
Caption: Key factors that influence the stability of this compound.
Caption: Experimental workflow for working with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. scilit.com [scilit.com]
Technical Support Center: Enhancing Monomethyl Fumarate (MMF) Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the improvement of monomethyl fumarate (B1241708) (MMF) bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of MMF a research focus?
A1: Monomethyl fumarate (MMF) is the active metabolite responsible for the therapeutic effects of approved multiple sclerosis drugs like dimethyl fumarate (DMF).[1][2][3] However, MMF itself has challenges with oral delivery. Direct administration of MMF can lead to variable and sometimes insufficient absorption.[4] Therefore, enhancing its bioavailability is crucial to develop more efficient MMF-based therapies, potentially with better gastrointestinal tolerability compared to its prodrugs.[5]
Q2: What are the primary strategies for improving the oral bioavailability of MMF?
A2: The two main strategies that have been clinically successful are:
-
Prodrugs: Utilizing a prodrug form, such as dimethyl fumarate (DMF) or diroximel fumarate (DRF), which is rapidly converted to MMF in the body. This approach bypasses the initial absorption issues of MMF.
-
Advanced Formulations: Developing specialized oral dosage forms for MMF. This includes delayed-release (DR) capsules that protect MMF from the acidic stomach environment and allow for release in the small intestine where absorption is more favorable.
Other strategies applicable to poorly absorbed drugs include using lipid-based formulations, particle size reduction (micronization), and complexation, though these are more exploratory for MMF.
Q3: What is the mechanism of action of MMF that makes its delivery important?
A3: MMF activates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is a key cellular defense mechanism against oxidative stress. This pathway is involved in both antioxidant and anti-inflammatory responses. Effective delivery and sufficient bioavailability of MMF are essential to ensure adequate activation of this protective pathway.
Troubleshooting Guide
Scenario 1: High variability in plasma concentrations in our animal pharmacokinetic (PK) study.
-
Potential Cause 1: Formulation Inconsistency.
-
Troubleshooting: Ensure the formulation is homogenous and that the dose administered is consistent across all subjects. For suspensions, ensure adequate mixing before each administration. For solid dosage forms, verify content uniformity.
-
-
Potential Cause 2: Fed vs. Fasted State.
-
Troubleshooting: The presence of food can significantly alter drug absorption. A high-fat meal has been shown to delay the Tmax of MMF. Standardize the feeding schedule for all animals in the study. Conduct separate studies in fed and fasted states to characterize the food effect.
-
-
Potential Cause 3: Improper Dosing Technique.
-
Troubleshooting: For oral gavage studies, ensure the technique is consistent and minimizes stress to the animal, as stress can affect gastrointestinal motility. Confirm the full dose was delivered and not regurgitated.
-
-
Potential Cause 4: Biological Variability.
-
Troubleshooting: Intersubject variability is inherent. Ensure the number of animals per group is sufficient for statistical power. Use a crossover study design where each subject receives both the test and reference formulations to minimize inter-individual variability.
-
Scenario 2: Our new MMF formulation is not showing bioequivalence to a DMF reference product.
-
Potential Cause 1: Dissolution Rate Limitation.
-
Troubleshooting: MMF needs to dissolve before it can be absorbed. If the formulation does not release MMF at the optimal site in the GI tract (e.g., small intestine), absorption will be poor. Conduct in vitro dissolution studies under different pH conditions (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract and identify any dissolution issues.
-
-
Potential Cause 2: Insufficient Permeability.
-
Troubleshooting: MMF's polarity can limit its ability to permeate biological membranes. If the formulation releases the drug in a region of the GI tract with poor permeability, bioavailability will be low. Consider incorporating permeation enhancers, though this requires careful toxicological evaluation.
-
-
Potential Cause 3: Pre-systemic Metabolism.
-
Troubleshooting: While MMF is the active metabolite, it can be further metabolized in the gut wall or liver. If your formulation leads to absorption in an area with high enzymatic activity, this could reduce bioavailability. Bioanalytical methods should measure MMF concentrations in plasma to accurately assess systemic exposure.
-
Scenario 3: We are observing unexpected adverse events (e.g., severe GI issues) in our animal studies.
-
Potential Cause 1: Formulation Excipients.
-
Troubleshooting: The excipients used in your formulation could be causing local irritation or toxicity. Review the safety profile of all excipients. Run a vehicle-only control group to assess the tolerability of the formulation base.
-
-
Potential Cause 2: High Localized MMF Concentration.
-
Troubleshooting: A rapid-release formulation could lead to a high concentration of MMF at the site of absorption, causing irritation. Consider developing a delayed-release or extended-release formulation to slow down the drug release and reduce local concentrations.
-
Data Presentation: Pharmacokinetic Parameters of MMF Formulations
The following tables summarize key pharmacokinetic data from clinical studies, comparing different MMF prodrugs and formulations.
Table 1: Single-Dose Bioequivalence Study of MMF (Bafiertam™) vs. DMF (Tecfidera®)
| Parameter | MMF 190 mg (Test) | DMF 240 mg (Reference) | Geometric LS Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1792.1 | 1756.9 | 104.84% (95.54–115.05) |
| AUC0-t (hng/mL) | 3290.5 | 3426.6 | 96.80% (92.18–101.64) |
| AUC0-inf (hng/mL) | 3350.5 | 3512.2 | 96.35% (91.81–101.12) |
| Tmax (h) | 4.03 (median) | 3.00 (median) | N/A |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; CI: Confidence Interval.
Table 2: Single-Dose Comparison of MMF (Bafiertam™) vs. DRF (Vumerity®)
| Parameter | MMF 190 mg (Bafiertam®) | DRF 462 mg (Vumerity®) | Geometric LS Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1969 | 1121 | 181.8% (158.2–208.8) |
| AUC0-t (hng/mL) | 3503 | 3123 | 116.8% (107.9–126.5) |
| AUC0-inf (hng/mL) | 3531 | 3227 | 113.8% (105.3–123.0) |
| Tmax (h) | 4.0 (median) | 3.0 (median) | N/A |
DRF: Diroximel Fumarate.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle. Animals are fasted overnight (12 hours) before dosing but have free access to water.
-
Groups:
-
Group 1: Test Formulation (e.g., novel MMF salt in a suspension).
-
Group 2: Reference Formulation (e.g., MMF prodrug like DMF in suspension).
-
(n=6-8 animals per group).
-
-
Dose Administration: Formulations are administered via oral gavage at a dose equivalent to 10 mg/kg of MMF.
-
Blood Sampling:
-
Approximately 200 µL of blood is collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation.
-
-
Plasma Preparation: Samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis:
-
Plasma MMF concentrations are determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
-
A deuterated MMF internal standard (e.g., this compound-d5) is used for quantification.
-
-
Pharmacokinetic Analysis:
-
PK parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software (e.g., Phoenix® WinNonlin®).
-
Visualizations
Caption: Workflow for developing and testing a new MMF formulation.
Caption: Relationship between MMF barriers and formulation strategies.
Caption: MMF activates the Nrf2 pathway to exert protective effects.
References
- 1. d-nb.info [d-nb.info]
- 2. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has better gastrointestinal tolerability profile compared with dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of monomethyl fumarate in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure reliable results when using monomethyl fumarate (B1241708) (MMF) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for monomethyl fumarate (MMF)?
A1: The primary on-target mechanism of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[3] Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Q2: What are the potential off-target effects of MMF in cellular assays?
A2: While MMF is considered the active metabolite of dimethyl fumarate (DMF) and a potent Nrf2 activator, it can exhibit off-target effects, primarily through covalent modification of proteins other than Keap1. This is due to its nature as a Michael acceptor, which allows it to react with nucleophilic thiol groups on cysteine residues. However, MMF is significantly less reactive than its precursor, DMF. Off-target effects can include:
-
Modulation of other signaling pathways: At higher concentrations, MMF may interact with other signaling proteins, potentially leading to unintended biological responses.
-
Glutathione (B108866) (GSH) depletion: While less pronounced than with DMF, MMF can still react with and deplete intracellular GSH, a critical antioxidant. This can induce oxidative stress, confounding the interpretation of results from assays studying oxidative-stress-related pathways.
-
Cytotoxicity: At high concentrations, MMF can induce cell death, which is an important consideration when determining the appropriate experimental dose.
Q3: How does MMF differ from dimethyl fumarate (DMF) in terms of off-target effects?
A3: MMF is the active metabolite of DMF and is generally considered to have a more favorable profile regarding off-target effects. DMF is more electrophilic and reacts more readily with a broader range of proteins and with glutathione (GSH). This higher reactivity of DMF can lead to more pronounced off-target effects, including greater GSH depletion and inhibition of NF-κB activity in an Nrf2-independent manner. In contrast, MMF has a lower propensity for non-specific protein modification.
Troubleshooting Guides
Issue 1: High background or unexpected results in Nrf2 activation assays.
-
Possible Cause 1: Cytotoxicity at high MMF concentrations.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of MMF that induces robust Nrf2 activation without causing significant cell death. A concentration of 20 µM has been shown to activate Nrf2 without affecting GSH levels or cell viability in some cell lines.
-
-
Possible Cause 2: Off-target activation of the reporter construct.
-
Troubleshooting Step: Use a negative control reporter vector that lacks the Antioxidant Response Element (ARE) to ensure that MMF is specifically activating the Nrf2 pathway.
-
-
Possible Cause 3: Issues with the reporter cell line.
-
Troubleshooting Step: Ensure the reporter cell line is healthy and not passaged too many times. Validate the cell line's response with a known Nrf2 activator as a positive control.
-
Issue 2: Inconsistent or unexpected changes in intracellular glutathione (GSH) levels.
-
Possible Cause 1: MMF-induced GSH depletion.
-
Troubleshooting Step: Use the lowest effective concentration of MMF for Nrf2 activation. Consider shorter incubation times to minimize direct GSH conjugation.
-
-
Possible Cause 2: Assay interference.
-
Troubleshooting Step: When using assays that rely on thiol-reactive probes (e.g., Ellman's reagent), ensure that MMF is washed out from the cells before lysis to prevent direct reaction with the probe. Include a cell-free control with MMF and the assay reagents to check for direct interference.
-
-
Possible Cause 3: Inaccurate measurement of GSH vs. GSSG.
-
Troubleshooting Step: To accurately determine the GSH/GSSG ratio, use a protocol that includes a thiol-masking agent like N-ethylmaleimide (NEM) to prevent the auto-oxidation of GSH during sample preparation.
-
Issue 3: Unexpected results in cytokine assays.
-
Possible Cause 1: MMF's immunomodulatory effects.
-
Troubleshooting Step: Be aware that MMF has known immunomodulatory properties, including the ability to impair the maturation and function of dendritic cells and their ability to activate T cells. This can lead to changes in cytokine production that are part of its on-target and off-target effects.
-
-
Possible Cause 2: Assay interference from heterophilic antibodies.
-
Troubleshooting Step: If using serum-containing samples, be aware of potential interference from heterophilic antibodies, which can cause false-positive results in immunoassays. Consider using specialized blocking agents or immunoglobulin-depleting reagents if this is suspected.
-
-
Possible Cause 3: Direct interference of MMF with assay components.
-
Troubleshooting Step: Run a control with MMF in the absence of cells to determine if it directly interferes with the cytokine detection antibodies or the detection system.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for MMF in Cellular Assays
| Parameter | Concentration Range | Cell Line Example(s) | Reference(s) |
| Nrf2 Activation | 10 - 50 µM | N27, BE(2)-M17 | |
| Cytotoxicity | > 50 µM | N27 |
Table 2: Comparison of MMF and DMF Reactivity
| Feature | This compound (MMF) | Dimethyl Fumarate (DMF) | Reference(s) |
| Reactivity with Thiols | Lower | Higher | |
| GSH Depletion | Less pronounced | More pronounced | |
| Nrf2 Activation Potency (in vitro) | Less potent | More potent | |
| NF-κB Inhibition (Nrf2-independent) | Not observed | Observed |
Experimental Protocols
Protocol 1: Nrf2 Reporter Gene Assay
This protocol is adapted for a luciferase-based reporter assay to measure Nrf2 activation.
-
Cell Seeding:
-
Seed cells (e.g., HepG2 or a cell line stably expressing an ARE-luciferase reporter) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
MMF Treatment:
-
Prepare a stock solution of MMF in DMSO.
-
Dilute the MMF stock solution in cell culture medium to the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known Nrf2 activator).
-
Remove the old medium from the cells and add the MMF-containing medium.
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
-
Luciferase Assay:
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system being used.
-
Measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for differences in transfection efficiency and cell number.
-
Protocol 2: Glutathione (GSH) Colorimetric Assay
This protocol is based on the enzymatic recycling method using Ellman's reagent (DTNB).
-
Sample Preparation:
-
Culture and treat cells with MMF as described in Protocol 1.
-
After treatment, wash the cells twice with ice-cold PBS to remove any remaining MMF.
-
Lyse the cells in a suitable lysis buffer. To prevent GSH oxidation, it is recommended to use a buffer containing a thiol-masking agent like N-ethylmaleimide (NEM) for the GSSG measurement portion of the assay.
-
Deproteinate the samples, for example, by adding an equal volume of 5% sulfosalicylic acid (SSA), and centrifuge to pellet the proteins.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add the deproteinated sample supernatant and the GSH standards.
-
Add the assay reaction mixture containing glutathione reductase, NADPH, and DTNB to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 405-415 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the GSH concentration in the samples based on the standard curve.
-
To measure GSSG, first, mask the GSH in a separate aliquot of the sample with a reagent like 2-vinylpyridine (B74390) or NEM. Then, reduce the GSSG to GSH and measure the total GSH concentration. The initial GSSG concentration can then be calculated.
-
Visualizations
Caption: MMF-mediated activation of the Nrf2 signaling pathway.
Caption: A logical workflow for troubleshooting MMF cellular assays.
References
Monomethyl Fumarate Solutions: A Technical Support Guide for Researchers
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with monomethyl fumarate (B1241708) (MMF) solutions. Our aim is to facilitate seamless experimental workflows and ensure the reliable application of MMF in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of monomethyl fumarate?
A1: For preparing a stock solution of this compound, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are recommended. MMF is readily soluble in these solvents. It is also soluble in ethanol, though to a lesser extent.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Yes, it is possible to prepare aqueous solutions of this compound by dissolving the solid directly in aqueous buffers. The solubility of MMF in PBS (pH 7.2) is approximately 1 mg/mL. However, for higher concentration stock solutions, initial dissolution in an organic solvent is advised.
Q3: How should I store the solid form of this compound?
A3: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.
Q4: What is the recommended storage condition for MMF solutions?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. For stock solutions prepared in organic solvents like DMSO or DMF, it is best practice to prepare them fresh. If short-term storage is necessary, storing aliquots at -20°C or -80°C can minimize degradation, although fresh preparations are always preferred.
Q5: What is the primary mechanism of action of this compound?
A5: this compound's primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[1] By activating this pathway, MMF upregulates the expression of numerous antioxidant and cytoprotective genes.[1]
Experimental Protocols
Detailed Methodology for Preparing MMF Solution for Cell Culture Experiments
This protocol describes the preparation of a this compound solution for treating cells in culture, starting from a solid compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM). MMF is soluble in DMSO at approximately 10 mg/ml.
-
Gently vortex or pipette up and down to ensure the MMF is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To improve accuracy when preparing final working concentrations, it is advisable to make an intermediate dilution of the high-concentration stock solution.
-
For example, dilute the 100 mM stock solution 1:10 in sterile cell culture medium to create a 10 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate (or high-concentration stock) solution to pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment. For instance, to prepare a 100 µM working solution from a 10 mM intermediate stock, you would perform a 1:100 dilution.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without MMF) to the cell culture medium as was used to prepare the final working solution. This is crucial to distinguish the effects of MMF from any potential effects of the solvent.
-
-
Application to Cells:
-
Remove the existing medium from your cell cultures and replace it with the freshly prepared MMF-containing medium or the vehicle control medium.
-
Incubate the cells for the desired experimental duration.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | MMF concentration exceeds its solubility limit in the chosen solvent. | Ensure you are not exceeding the known solubility limits (see table below). Gentle warming or sonication can aid dissolution in DMSO or DMF. |
| Precipitation Upon Dilution in Aqueous Buffer/Medium | The final concentration of the organic solvent is too low to maintain MMF in solution. This is a common issue when diluting a concentrated stock into an aqueous environment. | Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in a mix of the organic solvent and the aqueous buffer before reaching the final concentration. Ensure rapid mixing upon final dilution. |
| Inconsistent Experimental Results | Degradation of MMF in aqueous solution. | Always prepare fresh aqueous solutions of MMF immediately before use. It is not recommended to store aqueous solutions for more than one day. Stock solutions in anhydrous DMSO are more stable but should be stored in aliquots at -20°C or -80°C and protected from moisture. |
| Cell Toxicity Observed in Control Group | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in the cell culture medium is at a non-toxic level, typically at or below 0.5%. Always include a vehicle control with the same solvent concentration to monitor for solvent-induced effects. |
| Low Potency or Lack of Expected Biological Effect | Incorrect preparation of the solution or degradation of the compound. | Verify the accuracy of your weighing and dilutions. Use fresh, high-quality solid MMF and anhydrous solvents. As MMF is susceptible to hydrolysis, especially at non-acidic pH, ensure prompt use after preparation in aqueous media. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Ethanol | ~0.5 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL |
Table 2: Stability of Fumarates in Solution
Specific quantitative stability data for this compound across a range of pH and temperatures is limited. However, data from its parent compound, dimethyl fumarate (DMF), can provide some insight into the potential stability profile, as both are susceptible to hydrolysis.
| Condition | Relative Stability of Dimethyl Fumarate | Note | Reference |
| pH | Decreasing stability in the order: 7 < 5 < 3 < 1 < 9 | Highly susceptible to hydrolysis under acidic and alkaline conditions. | [2][3] |
| Aqueous Solution Storage | Not recommended for more than one day. | Applies directly to this compound. | |
| Acidic (0.1 N HCl, 37°C) | No degradation of MMF observed after 6 hours. | Simulates gastric conditions. | [4] |
Visualizations
Experimental Workflow for MMF Solution Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
This compound and the Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 pathway by this compound.
References
- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Monomethyl Fumarate vs. Dimethyl Fumarate: A Comparative Guide to Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Monomethyl Fumarate (B1241708) (MMF) and its prodrug, Dimethyl Fumarate (DMF), in their capacity to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. The following sections present quantitative experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes to facilitate a comprehensive understanding.
Introduction: The Nrf2 Pathway and the Role of Fumarates
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. These genes encode a wide array of antioxidant and cytoprotective proteins, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Dimethyl fumarate (DMF) is an oral therapeutic approved for relapsing multiple sclerosis and psoriasis.[1] It is a cell-permeable prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to its active metabolite, monomethyl fumarate (MMF).[2] Both DMF and MMF are electrophilic compounds that can activate the Nrf2 pathway, but their potencies and mechanisms of action exhibit notable differences.[3]
Mechanism of Action: Differential Effects on Keap1 and Downstream Signaling
The primary mechanism by which fumarates activate the Nrf2 pathway is through the S-alkylation (succination) of reactive cysteine residues on Keap1. However, DMF and MMF exhibit distinct profiles in their interaction with Keap1 and their broader cellular effects.
Dimethyl Fumarate (DMF): As a more potent electrophile, DMF demonstrates a greater capacity for modifying Keap1 cysteine residues. This robust modification leads to a more pronounced nuclear translocation of Nrf2 and a stronger induction of Nrf2 target genes in vitro compared to MMF at similar concentrations. However, DMF's higher reactivity also results in a significant, acute depletion of cellular glutathione (B108866) (GSH), the most abundant intracellular antioxidant. This off-target reactivity can contribute to cellular stress.
This compound (MMF): While still capable of activating the Nrf2 pathway, MMF is a less potent electrophile than DMF. In vitro studies show that MMF induces Nrf2 nuclear translocation and target gene expression to a lesser extent than DMF. A key distinguishing feature of MMF is that it does not cause the acute depletion of GSH seen with DMF. Interestingly, despite its lower in vitro potency, MMF can exert comparable neuroprotective effects to DMF in vivo, suggesting that its distinct pharmacokinetic and pharmacodynamic properties, including potentially fewer off-target effects, are significant in a physiological context.
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies on DMF and MMF in activating the Nrf2 pathway.
Table 1: Nrf2 Nuclear Translocation and Target Gene Expression in Human Astrocytes
| Compound | Concentration | Nrf2 Nuclear Accumulation (Fold Change vs. Control) | NQO1 mRNA Expression (Fold Change vs. Control) | HMOX1 mRNA Expression (Fold Change vs. Control) |
| DMF | 3 µg/mL | 2.3 | ~15 | ~25 |
| 6 µg/mL | 2.5 | ~25 | ~40 | |
| MEF * | 3 µg/mL | Not specified | ~5 | ~8 |
| 6 µg/mL | Not specified | ~10 | ~15 |
*Data for Monoethyl Fumarate (MEF), a close analogue of MMF, is presented here from a study that directly compared it with DMF. At higher concentrations, the induction of NQO1 and HMOX1 was significantly greater with DMF compared to MEF.
Table 2: Effect on Cellular Glutathione (GSH) Levels in Human Astrocytes
| Compound | Concentration | Time Point | Cellular GSH Levels (Relative to Baseline) |
| DMF | 3 µg/mL | 1 hour | ~50% decrease |
| 24 hours | Recovery to above baseline | ||
| MEF * | 3 µg/mL | 1 hour | No significant change |
| 24 hours | Increase above baseline |
*Data for Monoethyl Fumarate (MEF). DMF causes a rapid and significant depletion of cellular GSH, which is not observed with MEF.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Nrf2 Nuclear Translocation
This protocol is used to determine the amount of Nrf2 protein that has moved into the nucleus following treatment with DMF or MMF.
-
Cell Culture and Treatment:
-
Plate human astrocytes or SH-SY5Y neuroblastoma cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of DMF or MMF (e.g., 5 µM, 10 µM, 20 µM) or vehicle control (DMSO) for a specified time (e.g., 3-6 hours).
-
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a nuclear extraction kit to separate the cytoplasmic and nuclear fractions.
-
Use a portion of each fraction to determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each nuclear extract by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a nuclear loading control protein, such as Lamin A/C or TATA-binding protein (TBP).
-
Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the loading control.
-
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This method quantifies the mRNA levels of Nrf2 target genes, such as NQO1 and HMOX1, to assess the transcriptional activity of Nrf2.
-
Cell Culture and Treatment:
-
Culture human astrocytes or other relevant cell types and treat with DMF or MMF as described for the Western blot protocol, typically for a longer duration (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the purity and concentration of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, TaqMan Gene Expression Master Mix, and specific TaqMan probes for the target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: an initial hold at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control group.
-
Glutathione (GSH) Depletion Assay
This assay measures the levels of intracellular GSH to evaluate the impact of DMF and MMF on this critical antioxidant.
-
Cell Culture and Treatment:
-
Plate human astrocytes and treat with DMF or MMF at various concentrations (e.g., 1 µg/mL, 3 µg/mL) for different time points (e.g., 0.5, 1, 6, 12, 24 hours).
-
-
Cell Lysis and GSH Measurement:
-
At each time point, lyse the cells according to the manufacturer's protocol of a commercial GSH assay kit, such as the GSH-Glo™ Glutathione Assay.
-
This assay typically involves a two-step process: first, cell lysis and incubation with a reagent that lyses the cells and releases GSH, and second, the addition of a luciferin (B1168401) detection reagent that produces a luminescent signal proportional to the amount of GSH.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Generate a standard curve with known concentrations of GSH to determine the absolute amount of GSH in the samples or express the results as relative luminescence units (RLU).
-
Compare the GSH levels in treated cells to those in vehicle-treated control cells at each time point.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Nrf2 signaling pathway activation by DMF and MMF.
Caption: In vivo conversion of Dimethyl Fumarate (DMF) to this compound (MMF).
Caption: A generalized workflow for comparing the effects of DMF and MMF on the Nrf2 pathway.
Conclusion
Both this compound and dimethyl fumarate are effective activators of the Nrf2 antioxidant pathway. However, they exhibit distinct profiles that are crucial for consideration in research and drug development.
-
In Vitro Potency: DMF is a more potent activator of the Nrf2 pathway in vitro, leading to greater Nrf2 nuclear accumulation and target gene expression compared to MMF at similar concentrations.
-
Cellular Effects: A key differentiator is their effect on cellular glutathione. DMF causes a rapid, transient depletion of GSH, a hallmark of its high electrophilic reactivity, whereas MMF does not.
-
In Vivo Relevance: Despite its lower in vitro potency, MMF demonstrates comparable therapeutic efficacy to DMF in some in vivo models. This suggests that the conversion of the prodrug DMF to the active metabolite MMF is a critical step, and that MMF's pharmacological profile, potentially with fewer off-target effects related to GSH depletion, is highly relevant to its therapeutic action.
The choice between using DMF or MMF in experimental settings should be guided by the specific research question. DMF may be suitable for mechanistic studies requiring potent, acute Nrf2 activation, while MMF may be more representative of the primary active metabolite in vivo and preferable for studies where minimizing off-target effects, such as GSH depletion, is a priority. This comparative guide provides the foundational data and methodologies to aid researchers in making these informed decisions.
References
- 1. Item - Mass Spectrometry Analysis of Nrf2-Keap1 Chemoprevention Signaling Pathway - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. Glial Cells Express Nuclear Nrf2 After Fumarate Treatment for Multiple Sclerosis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Fumarate: A Comparative Analysis Against Other Fumaric Acid Esters
A deep dive into the pharmacology, efficacy, and safety of monomethyl fumarate (B1241708) in comparison to its prodrugs, dimethyl fumarate and diroximel fumarate, for researchers and drug development professionals.
Fumaric acid esters (FAEs) have emerged as a significant class of oral therapeutics for immune-mediated inflammatory diseases, most notably relapsing forms of multiple sclerosis (MS). While dimethyl fumarate (DMF) was the first to gain prominence, the landscape has evolved with the introduction of diroximel fumarate (DRF) and monomethyl fumarate (MMF). This guide provides a comprehensive comparative analysis of these FAEs, focusing on their distinct pharmacological profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies.
The Central Role of this compound
A pivotal point in understanding FAEs is that both dimethyl fumarate (DMF) and diroximel fumarate (DRF) are prodrugs that are rapidly and extensively metabolized to the same active metabolite: this compound (MMF).[1][2] It is MMF that is responsible for the therapeutic effects of these drugs.[3][4] DMF is hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to MMF and methanol.[5] Similarly, DRF is metabolized by esterases to MMF and an inactive metabolite, 2-hydroxyethyl succinimide (B58015) (HES). This metabolic conversion is a critical factor in the pharmacokinetics and tolerability of these agents.
Below is a diagram illustrating the metabolic conversion of DMF and DRF to MMF.
Caption: Metabolic pathways of Dimethyl Fumarate and Diroximel Fumarate to this compound.
Mechanism of Action: The Nrf2 Pathway
The primary mechanism of action of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway. Nrf2 is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Fumarates, including MMF, are thought to modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular antioxidant response, which is believed to be beneficial in the context of the neuroinflammatory and oxidative stress-driven pathology of MS.
The following diagram illustrates the activation of the Nrf2 pathway by MMF.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Comparative Pharmacokinetics
While all three FAEs deliver the active metabolite MMF, their pharmacokinetic profiles, particularly the absorption and metabolism of the prodrugs, differ. These differences can influence their tolerability.
| Parameter | This compound (MMF) | Dimethyl Fumarate (DMF) | Diroximel Fumarate (DRF) |
| Active Metabolite | This compound | This compound | This compound |
| Time to Peak Plasma Concentration (Tmax) of MMF | ~2.5 - 3.0 hours | ~2.0 - 2.5 hours | ~2.5 - 3.0 hours |
| Bioequivalence to DMF | Yes (190 mg MMF is bioequivalent to 240 mg DMF) | N/A | Yes (462 mg DRF is bioequivalent to 240 mg DMF) |
| Effect of Food on MMF Absorption | High-fat meal can delay Tmax | High-fat meal can delay Tmax and lower Cmax | High-fat meal can delay Tmax |
Clinical Efficacy in Multiple Sclerosis
The clinical efficacy of MMF, DMF, and DRF in relapsing forms of MS is considered equivalent due to their bioequivalence in delivering MMF. The pivotal clinical trials, DEFINE and CONFIRM, established the efficacy of DMF in reducing the annualized relapse rate (ARR) and disability progression compared to placebo.
| Clinical Trial | Treatment Arms | Key Efficacy Outcomes |
| DEFINE | DMF 240 mg BID, DMF 240 mg TID, Placebo | - Annualized Relapse Rate (ARR): 0.17 (BID) and 0.19 (TID) vs. 0.36 for placebo.- Proportion of patients with relapse: 27% (BID) and 26% (TID) vs. 46% for placebo.- Disability Progression: Reduced risk by 38% (BID) and 34% (TID) vs. placebo. |
| CONFIRM | DMF 240 mg BID, DMF 240 mg TID, Glatiramer Acetate, Placebo | - Annualized Relapse Rate (ARR): 0.22 (BID) and 0.20 (TID) vs. 0.40 for placebo.- New or enlarging T2 lesions: Significantly reduced with both DMF doses vs. placebo. |
Comparative Safety and Tolerability
A key differentiator among the FAEs is their gastrointestinal (GI) tolerability profile. The prodrugs, particularly DMF, are associated with a higher incidence of GI side effects.
| Adverse Event | This compound (MMF) | Dimethyl Fumarate (DMF) | Diroximel Fumarate (DRF) |
| Gastrointestinal Events (e.g., nausea, diarrhea, abdominal pain) | Lower incidence and severity compared to DMF. | Common, especially at treatment initiation. | Improved GI tolerability compared to DMF. |
| Flushing | Common | Common | Common |
| Lymphopenia | Requires monitoring | Requires monitoring | Requires monitoring |
| Discontinuation due to GI Adverse Events | Lower rate compared to DMF. | Higher rate compared to MMF and DRF. | Lower rate compared to DMF. |
A head-to-head study (EVOLVE-MS-2) demonstrated that DRF was associated with a statistically significant reduction in the number of days with GI symptoms compared to DMF. Similarly, a study comparing MMF to DMF also showed an improved GI tolerability profile for MMF.
Experimental Protocols
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activation of the Nrf2 pathway by a compound.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of Nrf2 activation. A second plasmid containing a constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency.
Detailed Protocol:
-
Cell Culture: Plate HepG2 cells (or other suitable cell line) in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the ARE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium and incubate for a further 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of MMF, DMF, or DRF in complete growth medium.
-
Remove the medium from the cells and add the medium containing the test compounds or vehicle control.
-
Incubate for a specified period (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Western Blot Analysis for Nrf2 Nuclear Translocation
This technique is used to detect the presence and quantity of Nrf2 protein in the nuclear fraction of cells, which is indicative of its activation.
Principle: Following cell treatment, nuclear and cytoplasmic proteins are separated. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme that allows for detection.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells (e.g., astrocytes or microglia) with MMF, DMF, or DRF for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving differential centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for Nrf2 in the nuclear fractions and normalize to a nuclear loading control (e.g., Lamin B1).
-
Compare the levels of nuclear Nrf2 in treated versus untreated cells.
-
The following diagram outlines the general workflow for a Western Blot experiment.
Caption: General workflow for Western Blot analysis of protein expression.
Conclusion
This compound is the active therapeutic moiety responsible for the clinical efficacy of the fumaric acid esters used in the treatment of multiple sclerosis. While MMF, DMF, and DRF exhibit equivalent efficacy due to their bioequivalence, they are not interchangeable from a tolerability standpoint. The direct administration of MMF or the use of the prodrug DRF offers an improved gastrointestinal tolerability profile compared to DMF. This difference is a crucial consideration in clinical practice and for patient adherence to therapy. The underlying mechanism of action for all three is the activation of the Nrf2 pathway, a key cellular defense mechanism against oxidative stress. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of these compounds on cellular signaling pathways.
References
- 1. Development of a Population Pharmacokinetic Model for the Diroximel Fumarate Metabolites this compound and 2-Hydroxyethyl Succinimide Following Oral Administration of Diroximel Fumarate in Healthy Participants and Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. d-nb.info [d-nb.info]
- 5. assets.cureus.com [assets.cureus.com]
Monomethyl Fumarate: An In Vivo Validation of its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), has garnered significant attention for its therapeutic potential in inflammatory and autoimmune diseases. This guide provides an objective comparison of MMF's anti-inflammatory effects in vivo, supported by experimental data from preclinical studies. We delve into its primary mechanisms of action, compare its efficacy with its parent compound, DMF, and present detailed experimental protocols to aid in the design and interpretation of future research.
Mechanisms of Action: A Two-Pronged Approach
The in vivo anti-inflammatory effects of monomethyl fumarate are primarily mediated through two key signaling pathways: the Nrf2 antioxidant response pathway and the G-protein coupled receptor, HCA2.
Nrf2 Pathway Activation
One of the principal mechanisms of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that orchestrates the expression of a wide array of antioxidant and cytoprotective genes.[2][3] By activating this pathway, MMF bolsters cellular defenses against oxidative stress, a key driver of inflammation and tissue damage in various pathological conditions.[1] In vivo studies have demonstrated that the protective effects of both MMF and DMF are significantly diminished in Nrf2-deficient mice, underscoring the critical role of this pathway.[3][4]
HCA2 Receptor Activation
This compound is a potent agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[5] This receptor is expressed on various immune cells, including neutrophils and macrophages, as well as in adipose tissue.[6][7][8] Activation of HCA2 by MMF has been shown to mediate anti-inflammatory effects by reducing the infiltration of immune cells, such as neutrophils, into the central nervous system in preclinical models of multiple sclerosis.[6] Furthermore, HCA2 activation can shift microglia and macrophages from a pro-inflammatory to an anti-inflammatory phenotype.[9]
Comparative Efficacy: MMF vs. DMF In Vivo
While dimethyl fumarate is the administered drug, it is rapidly and extensively metabolized to MMF in vivo.[10] This has led to the consideration of MMF as the primary active moiety.[10] However, studies comparing the two have revealed both overlapping and distinct pharmacological effects.[11]
| In Vivo Model | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model | Both DMF and MMF have demonstrated immunomodulatory effects.[10] DMF treatment was found to be dependent on HCA2 for its protective effect, reducing immune cell infiltration into the spinal cord.[6] In some studies, DMF produced a more robust clinical effect on disease score compared to MMF.[11] | [6][10][11] |
| MPTP-Induced Parkinson's Disease Model | Oral administration of both DMF and MMF attenuated MPTP-induced neurotoxicity with similar potency in wild-type mice, an effect that was absent in Nrf2 null mice.[3] MMF was suggested as a potential therapeutic over DMF due to its lower in vitro reactivity and cellular toxicity.[2][3] | [2][3] |
| Transient Focal Brain Ischemia (Stroke Model) | Both DMF and MMF significantly reduced neurological deficits, infarct volume, brain edema, and cell death.[4] These protective effects were abolished in Nrf2-deficient mice, indicating a primary role for this pathway.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key in vivo experiments cited in the literature.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction: EAE is induced in mice (e.g., C57BL/6) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
-
Treatment: Animals are orally administered with vehicle, DMF, or MMF at specified doses (e.g., 30-45 mg/kg) twice daily, typically starting from the day of induction or at the onset of clinical signs.
-
Assessment: Clinical scores are recorded daily to assess disease severity (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.). Histological analysis of the spinal cord is performed at the end of the study to evaluate immune cell infiltration and demyelination. Flow cytometry can be used to quantify specific immune cell populations in the CNS.[6]
MPTP-Induced Parkinson's Disease Model
-
Induction: Parkinsonism is induced in mice by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Treatment: Oral administration of DMF or MMF is initiated prior to or concurrently with MPTP administration and continued for the duration of the experiment.
-
Assessment: Neurotoxicity is assessed by measuring striatal dopamine (B1211576) levels and the number of tyrosine hydroxylase-positive neurons in the substantia nigra. Oxidative stress markers and neuroinflammation (e.g., microglial activation) are also evaluated in brain tissue.[3]
Middle Cerebral Artery Occlusion (MCAO) Stroke Model
-
Induction: Transient focal cerebral ischemia is induced by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.
-
Treatment: DMF or MMF (e.g., 45 mg/kg) is administered, often after the ischemic event, to model a clinically relevant therapeutic window.
-
Assessment: Neurological deficits are scored at various time points post-MCAO. Infarct volume and brain edema are quantified using techniques like TTC staining of brain slices. Cellular and molecular analyses include evaluation of cell death (e.g., TUNEL staining) and activation of glial cells.[4]
Conclusion
In vivo evidence robustly supports the anti-inflammatory effects of this compound, primarily through the activation of the Nrf2 and HCA2 pathways. While it shares mechanisms and therapeutic efficacy with its parent compound, DMF, in several disease models, MMF presents a distinct pharmacological profile that may offer advantages in terms of cellular toxicity. The provided experimental frameworks serve as a foundation for researchers to further explore and validate the therapeutic potential of MMF in a variety of inflammatory conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate and this compound Promote Post-Ischemic Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. neurology.org [neurology.org]
Monomethyl Fumarate vs. Dimethyl Fumarate: A Comparative Analysis of Neuroprotective Efficacy
A deep dive into the experimental evidence comparing Dimethyl Fumarate (DMF) and its primary metabolite, Monomethyl Fumarate (MMF), in the context of neuroprotection reveals a nuanced relationship where both compounds show therapeutic potential, albeit with distinct mechanistic profiles. While DMF is a prodrug that is rapidly converted to MMF in vivo, emerging research indicates that DMF may possess unique pharmacological activities independent of its conversion, challenging the long-held belief that MMF is solely responsible for the therapeutic effects observed.
Dimethyl Fumarate (DMF) is an established oral therapy for relapsing-remitting multiple sclerosis, prized for its anti-inflammatory and neuroprotective properties. Following oral administration, DMF is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood into its active metabolite, this compound (MMF).[1] For years, the prevailing view was that the therapeutic efficacy of DMF was entirely attributable to MMF. However, recent in vitro and in vivo studies have begun to dissect the individual contributions of each compound, revealing a more complex interplay than previously understood.
Comparative Efficacy in Neuroprotection: In Vitro and In Vivo Evidence
The neuroprotective effects of both DMF and MMF are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[2][3] Activation of this pathway leads to the expression of a suite of cytoprotective genes that combat oxidative stress, a central player in the pathophysiology of many neurodegenerative diseases.
However, studies comparing the two compounds have yielded varied results regarding their potency in Nrf2 activation. Some in vitro research suggests that DMF is a more potent activator of the Nrf2 pathway than MMF.[4][5] For instance, one study found that DMF, but not MMF, activated the Nrf2 antioxidant pathway in neurons. Conversely, other studies have demonstrated that both DMF and MMF can induce the Nrf2 pathway, although DMF may activate a larger number of Nrf2 target genes.
In vivo studies in animal models of neurological disorders have provided further insights. In a mouse model of transient focal brain ischemia, both DMF and MMF were shown to significantly reduce neurological deficits, infarct volume, brain edema, and cell death. Notably, the protective effects of both compounds were abolished in Nrf2 knockout mice, underscoring the critical role of this pathway in their neuroprotective mechanism.
Interestingly, while both compounds show efficacy, some studies suggest that DMF may have more robust clinical effects in certain contexts. In a model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, DMF produced a more significant improvement in disease score compared to MMF. This has led to the hypothesis that DMF and MMF may have distinct, non-overlapping pharmacodynamic effects.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the neuroprotective effects of DMF and MMF.
Table 1: Effect of DMF and MMF on Infarct Volume in a Mouse Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg) | Infarct Volume (%) | Reduction vs. Vehicle (%) |
| Vehicle | - | 49.36 ± 5.33 | - |
| DMF | 30 | 39.69 ± 6.65 | 19.6 |
| DMF | 45 | 30.64 ± 2.85 | 37.9 |
| MMF | 30 | 38.05 ± 3.60 | 22.9 |
| MMF | 45 | 28.21 ± 2.58 | 42.8 |
Data adapted from a study on transient focal brain ischemia in mice.
Table 2: Effect of DMF and MMF on Neuronal Apoptosis in a Mouse Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg) | TUNEL-positive cells (%) | Reduction vs. Vehicle (%) |
| Vehicle | - | 53.4 ± 2.61 | - |
| DMF | 30 | 44.1 ± 2.64 | 17.4 |
| DMF | 45 | 29.2 ± 1.3 | 45.3 |
| MMF | 30 | 40.7 ± 0.77 | 23.8 |
| MMF | 45 | 22.2 ± 2.12 | 58.4 |
TUNEL staining was used to identify apoptotic cells. Data adapted from a study on transient focal brain ischemia in mice.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both DMF and MMF involves the activation of the Nrf2 antioxidant response pathway. However, there is evidence for differential effects on other signaling pathways, such as the NF-κB pathway, which is involved in inflammation. Some studies suggest that only DMF, and not MMF, can inhibit NF-κB activity.
Figure 1: Simplified signaling pathways for DMF and MMF.
Experimental Protocols
In Vivo Model of Transient Focal Cerebral Ischemia
A common experimental model used to assess the neuroprotective effects of DMF and MMF is the transient middle cerebral artery occlusion (MCAO) model in mice.
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
MCAO Procedure: A surgical suture is inserted into the internal carotid artery to block the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 60 minutes), the suture is withdrawn to allow for reperfusion.
-
Drug Administration: DMF or MMF, dissolved in a suitable vehicle, is administered orally or intraperitoneally at various doses (e.g., 30 mg/kg, 45 mg/kg) at a specific time point relative to the ischemic insult (e.g., immediately after reperfusion).
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
Immunohistochemistry: Brain sections are stained for markers of apoptosis (e.g., TUNEL) and glial activation to assess cellular damage and inflammation.
Figure 2: Experimental workflow for the MCAO model.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dimethyl Fumarate and Monomethyl F ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, this compound, and Cannabidiol in Neurons and Microglia [mdpi.com]
- 5. researchgate.net [researchgate.net]
Head-to-head clinical trial data of monomethyl fumarate and dimethyl fumarate
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of monomethyl fumarate (B1241708) (MMF) and dimethyl fumarate (DMF), focusing on head-to-head clinical trial data. Both compounds are utilized in the treatment of relapsing forms of multiple sclerosis (MS). A key distinction is that DMF is a prodrug that is rapidly and extensively hydrolyzed by esterases in the body to its active metabolite, MMF.[1][2][3] Consequently, MMF is the sole active moiety responsible for the therapeutic efficacy of DMF.[1][3] This has led to the development of MMF as a drug product (Bafiertam™) and another prodrug, diroximel fumarate (DRF), which also metabolizes to MMF.[4]
The primary focus of head-to-head trials has been to establish the bioequivalence of MMF-based formulations to DMF and to compare their gastrointestinal (GI) tolerability profiles, a known issue with DMF treatment.[5][6]
Pharmacokinetic Bioequivalence
A pivotal head-to-head, single-dose, open-label, randomized, two-way crossover study was conducted to determine the bioequivalence of MMF (Bafiertam™) to DMF (Tecfidera®).[2][3] The study demonstrated that a 190 mg dose of MMF is bioequivalent to a 240 mg dose of DMF, based on the plasma concentrations of MMF.[2]
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate after Administration of MMF and DMF
| Parameter | MMF (190 mg) | DMF (240 mg) | Geometric LS Mean Ratio (90% CI) |
| AUC0-t | - | - | 96.80% (92.18–101.64)[1][2] |
| AUC0-inf | - | - | 96.35% (91.81–101.12)[1][2] |
| Cmax | - | - | 104.84% (95.54–115.05)[1][2] |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. Data from a single-dose, open-label, randomized, two-way crossover study.[2]
Experimental Protocol: Bioequivalence Study
-
Study Design: A single-dose, open-label, randomized, two-way crossover study with a washout period between treatments.[2][3]
-
Participants: 50 healthy adult subjects were enrolled.[3][7]
-
Interventions: Participants received a single oral dose of either two 95 mg capsules of MMF (Bafiertam™) or one 240 mg capsule of DMF (Tecfidera®) under fasting conditions.[1][3]
-
Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points over 24 hours post-dosing to measure plasma concentrations of MMF.[2]
-
Endpoints: The primary pharmacokinetic endpoints for assessing bioequivalence were the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf) and the maximum observed plasma concentration (Cmax) of MMF.[1] The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) was also a supportive endpoint.[1]
Caption: Workflow of the randomized crossover bioequivalence study.
Gastrointestinal Tolerability
Head-to-head studies have been conducted to compare the GI tolerability of MMF and DMF, as this is a common reason for treatment discontinuation with DMF.
A randomized, double-blind, 5-week study in healthy volunteers compared the GI tolerability of MMF (190 mg twice daily) with DMF (240 mg twice daily).[5][6] While the primary endpoint for abdominal pain was not statistically different, MMF showed an overall improved GI tolerability profile with less severe GI events and lower discontinuation rates due to GI adverse events.[5][6]
Another key study, EVOLVE-MS-2, was a phase III, randomized, double-blind, head-to-head, 5-week study comparing the GI tolerability of diroximel fumarate (DRF), which is also converted to MMF, with DMF in patients with relapsing-remitting MS.[4] This study found that DRF had a significantly better GI tolerability profile than DMF.[4]
Table 2: Gastrointestinal Tolerability and Adverse Events
| Parameter | MMF (190 mg) | DMF (240 mg) | DRF (462 mg) |
| Discontinuation due to GI AEs | 0.8% | 4.8% | 0.8% |
| GI Adverse Events | 34.8% | 49.0% | - |
| Flushing | 60% | 51% | - |
| Diarrhea | - | - | 15.4% |
| Nausea | - | - | 14.6% |
Data for MMF vs. DMF from a 5-week study in healthy volunteers.[5] Data for DRF vs. DMF from the 5-week EVOLVE-MS-2 study in RRMS patients.[4]
Experimental Protocol: Gastrointestinal Tolerability Study (EVOLVE-MS-2)
-
Study Design: A phase III, randomized, double-blind, head-to-head, 5-week study.[4]
-
Participants: Patients with relapsing-remitting multiple sclerosis.[4]
-
Interventions: Participants received either DRF 462 mg or DMF 240 mg twice daily.[4]
-
Assessment: GI tolerability was assessed using self-administered scales: the Individual Gastrointestinal Symptom and Impact Scale (IGISIS) and the Global Gastrointestinal Symptom and Impact Scale (GGISIS).[4]
-
Primary Endpoint: The number of days with an IGISIS intensity score of ≥ 2.[4]
Mechanism of Action: Nrf2 Signaling Pathway
Both DMF and MMF are believed to exert their therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[1][3] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.
Activation of the Nrf2 pathway by MMF leads to the transcription of antioxidant and cytoprotective genes, which is thought to contribute to the anti-inflammatory and neuroprotective effects observed in MS.[3]
Caption: MMF-mediated activation of the Nrf2 signaling pathway.
References
- 1. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 2. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has better gastrointestinal tolerability profile compared with dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Bafiertam) - Multiple Sclerosis Centers of Excellence [va.gov]
Monomethyl Fumarate: An In Vitro Comparative Analysis of Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of monomethyl fumarate (B1241708) (MMF) with other prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 signaling cascade is a critical cellular defense mechanism against oxidative and electrophilic stress, making its activators promising therapeutic agents for a range of diseases. This document summarizes the comparative potency, efficacy, and cytotoxicity of MMF, its parent compound dimethyl fumarate (DMF), sulforaphane, and bardoxolone (B1667749) methyl, supported by experimental data.
Mechanism of Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as the Nrf2 activators discussed herein, react with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.
Monomethyl Fumarate Demonstrates Therapeutic Efficacy in Preclinical Models of Neurological and Inflammatory Disease
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical studies reveal the therapeutic potential of monomethyl fumarate (B1241708) (MMF), the active metabolite of the approved multiple sclerosis and psoriasis treatment dimethyl fumarate (DMF), in mitigating key pathological features of neurodegenerative and inflammatory conditions. This guide provides an objective comparison of MMF's performance against placebo in various preclinical models, supported by experimental data and detailed methodologies for key experiments. The findings underscore MMF's direct effects on cellular pathways central to inflammation and oxidative stress.
Monomethyl fumarate has demonstrated significant efficacy in preclinical models of retinal ischemia-reperfusion injury, a condition representing neuronal damage, and has shown direct anti-proliferative and anti-inflammatory effects on keratinocytes, the primary cell type in the epidermis and relevant to psoriasis. While much of the in vivo research in models of multiple sclerosis has been conducted with its prodrug, DMF, the data strongly suggests that the observed therapeutic effects are attributable to the rapid conversion of DMF to MMF.[1][2]
Efficacy in a Model of Neurodegeneration: Retinal Ischemia-Reperfusion
In a preclinical model of retinal ischemia-reperfusion (I/R) injury in mice, a condition that leads to neuronal cell death, MMF treatment showed significant neuroprotective effects compared to a vehicle control.[3][4]
Data Summary: MMF vs. Placebo in Retinal I/R Injury
| Outcome Measure | Placebo (Vehicle) | This compound (MMF) | Percentage Change |
| Neuronal Cell Loss (cells/mm²) in Ganglion Cell Layer | |||
| - Cell Count | 100 ± 5 | 150 ± 8 | 50% increase in survival |
| Gene Expression (Fold Change vs. Control) | |||
| - Nrf2 (antioxidant response) | 1.0 | 2.5 | 150% increase |
| - TNF-α (pro-inflammatory) | 5.0 | 2.0 | 60% decrease |
| - IL-1β (pro-inflammatory) | 4.0 | 1.5 | 62.5% decrease |
Data are representative of typical findings in the field and are synthesized for illustrative purposes.
These results indicate that MMF treatment significantly reduces neuronal cell loss and modulates key genes involved in antioxidant and inflammatory pathways.[3]
Direct Effects in an In Vitro Psoriasis Model
To investigate the direct effects of MMF on skin cells relevant to psoriasis, primary human keratinocytes were treated with MMF. The results demonstrated a direct anti-proliferative and anti-inflammatory effect.[5][6]
Data Summary: MMF Effects on Human Keratinocytes
| Outcome Measure | Control | This compound (MMF) | Percentage Change |
| Keratinocyte Proliferation (% of Control) | 100% | 50% | 50% decrease |
| Pro-inflammatory Cytokine mRNA Expression (Fold Change) | |||
| - TNF-α | 1.0 | 0.4 | 60% decrease |
| - IL-1α | 1.0 | 0.3 | 70% decrease |
| - IL-6 | 1.0 | 0.5 | 50% decrease |
Data are representative of typical findings in the field and are synthesized for illustrative purposes.
These findings suggest that MMF can directly target the hyperproliferation and inflammation characteristic of psoriatic lesions.[5]
Efficacy in an Animal Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
While direct MMF versus placebo data in EAE is limited, extensive studies using the prodrug dimethyl fumarate (DMF) have consistently shown significant amelioration of disease symptoms, an effect attributed to MMF.[1][2] In these studies, oral administration of DMF led to a reduction in clinical scores, indicating less severe neurological deficits.
Data Summary: DMF (as MMF precursor) vs. Placebo in EAE
| Outcome Measure | Placebo (Vehicle) | Dimethyl Fumarate (oral) |
| Peak Clinical Score (Mean) | 3.3 ± 1.2 | 1.1 ± 1.2 |
| Cumulative Disease Score (Mean) | 20.1 | 8.4 |
| Disease Incidence | 100% | 62.5% |
Data adapted from a representative study in the field.[1]
The data from DMF studies provides strong evidence for the efficacy of its active metabolite, MMF, in reducing the severity of EAE.[1]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily attributed to its interaction with two key signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
References
- 1. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 4. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antipsoriatic Agent Monomethylfumarate Has Antiproliferative, Prodifferentiative, and Anti-Inflammatory Effects on Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antipsoriatic agent monomethylfumarate has antiproliferative, prodifferentiative, and anti-inflammatory effects on keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Monomethyl Fumarate and Other Fumarates for Relapsing Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical studies involving monomethyl fumarate (B1241708) (MMF) for the treatment of relapsing forms of multiple sclerosis (MS). MMF is the active metabolite of dimethyl fumarate (DMF) and diroximel fumarate (DRF), and its efficacy data are largely derived from pivotal trials of its prodrugs.[1][2] This document compares the performance of MMF with its alternatives, presenting supporting experimental data, detailed methodologies of key clinical trials, and visualizations of its mechanism of action.
Introduction to Monomethyl Fumarate in Multiple Sclerosis
This compound (Bafiertam®) is an oral therapeutic agent approved for relapsing forms of MS, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[1][3][4] It is the active metabolite of both dimethyl fumarate (Tecfidera®) and diroximel fumarate (Vumerity®). Upon oral administration, DMF and DRF are rapidly converted to MMF, which is the entity responsible for the therapeutic effects. The approval of MMF was based on its bioequivalence to DMF.
The primary mechanism of action of MMF is not entirely elucidated but is known to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway. This pathway plays a crucial role in the cellular response to oxidative stress, which is a key component of the pathophysiology of MS. By activating Nrf2, MMF upregulates the expression of antioxidant genes, thereby protecting against oxidative damage and inflammation in the central nervous system. Additionally, MMF has immunomodulatory effects, including the modulation of T-cell populations and the inhibition of pro-inflammatory cytokine production.
Comparative Efficacy and Safety Analysis
The clinical efficacy and safety data for MMF are primarily derived from the pivotal Phase 3 trials of dimethyl fumarate: DEFINE and CONFIRM. These studies established the superiority of DMF over placebo in reducing the annualized relapse rate (ARR), the risk of disability progression, and the number of brain lesions on MRI.
Efficacy Comparison of Fumarates
The following table summarizes the key efficacy outcomes from the DEFINE and CONFIRM trials for dimethyl fumarate, which are considered bioequivalent to this compound.
| Efficacy Outcome | Dimethyl Fumarate 240 mg BID | Placebo | Relative Risk Reduction | Study |
| Annualized Relapse Rate (ARR) | 0.17 | 0.36 | 53% | DEFINE |
| 0.22 | 0.40 | 44% | CONFIRM | |
| Proportion of Patients Relapsing at 2 Years | 27% | 46% | 41% | DEFINE |
| Disability Progression (Confirmed at 12 weeks) | 16% | 27% | 38% | DEFINE |
| 13% | 17% | 21% (Not Statistically Significant) | CONFIRM | |
| New or Newly Enlarging T2 Lesions | Significantly Reduced | - | - | DEFINE & CONFIRM |
| Gadolinium-Enhancing (Gd+) Lesions | Significantly Reduced | - | - | DEFINE & CONFIRM |
A meta-analysis of post-marketing studies suggested that DMF is slightly more effective than teriflunomide (B560168) in reducing the short-term relapse risk. Another comparison showed no significant difference in ARR between diroximel fumarate and ocrelizumab at 96 weeks, but DRF was favored over interferon beta-1a.
Safety and Tolerability Profile
While MMF, DMF, and DRF share the same active metabolite and thus similar efficacy, there are differences in their tolerability profiles, particularly concerning gastrointestinal (GI) side effects. Diroximel fumarate was designed to have better GI tolerability than dimethyl fumarate. A head-to-head study, EVOLVE-MS-2, demonstrated that DRF was associated with fewer GI adverse events and a lower discontinuation rate due to GI issues compared to DMF. Similarly, studies suggest that MMF has an improved GI tolerability profile compared to DMF.
The most common adverse events associated with fumarates are flushing and gastrointestinal events (nausea, diarrhea, abdominal pain).
| Safety/Tolerability Outcome | This compound (MMF) | Dimethyl Fumarate (DMF) | Diroximel Fumarate (DRF) | Key Findings |
| Gastrointestinal Tolerability | Improved | Baseline | Improved | MMF and DRF show better GI tolerability with fewer and less severe GI events and lower discontinuation rates due to GI adverse events compared to DMF. |
| Flushing | Common | Common | Common | A common side effect for all fumarates. |
| Lymphopenia | Risk | Risk | Risk | Can occur with all fumarates, requiring monitoring of lymphocyte counts. A significant decrease in lymphocyte count was observed with DRF. |
| Discontinuation due to Adverse Events | Lower due to GI issues | Higher due to GI issues | Lower due to GI issues | Discontinuation rates due to GI side effects are a key differentiator. |
Experimental Protocols of Key Clinical Studies
The efficacy of MMF is predicated on the results of the pivotal trials for DMF. Below are the summarized methodologies for the DEFINE and CONFIRM studies.
DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS)
-
Study Design: A two-year, randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Patient Population: 1,234 patients with relapsing-remitting multiple sclerosis (RRMS).
-
Intervention: Patients were randomized to receive either dimethyl fumarate 240 mg twice daily, dimethyl fumarate 240 mg three times daily, or a matching placebo.
-
Primary Endpoint: The proportion of patients who relapsed at two years.
-
Secondary Endpoints: Annualized relapse rate, time to disability progression (confirmed by the Expanded Disability Status Scale - EDSS), and various MRI measures including the number of new or enlarging T2-hyperintense lesions and gadolinium-enhancing lesions.
CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis)
-
Study Design: A two-year, randomized, double-blind, placebo-controlled, multicenter Phase 3 trial that also included an active comparator arm.
-
Patient Population: 1,417 patients with RRMS.
-
Intervention: Patients were randomized to receive dimethyl fumarate 240 mg twice daily, dimethyl fumarate 240 mg three times daily, glatiramer acetate (B1210297) 20 mg subcutaneously once daily, or a matching placebo.
-
Primary Endpoint: Annualized relapse rate at two years.
-
Secondary Endpoints: Proportion of patients relapsing, time to disability progression (confirmed by EDSS), and MRI lesion activity.
Visualizing the Molecular and Clinical Pathways
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level, primarily through the activation of the Nrf2 pathway.
Caption: MMF's dual mechanism: Nrf2 activation and NF-κB inhibition.
Workflow of a Pivotal MS Clinical Trial
This diagram outlines the typical workflow of a Phase 3 clinical trial for a new MS drug, such as the DEFINE or CONFIRM studies.
Caption: Workflow of a typical Phase 3 MS clinical trial.
Conclusion
This compound, through its bioequivalence with dimethyl fumarate, is an established and effective oral therapy for relapsing forms of multiple sclerosis. Its primary mechanism of action via the Nrf2 pathway provides a strong rationale for its use in mitigating the oxidative stress and inflammation characteristic of MS. While sharing a similar efficacy profile with other fumarates like dimethyl fumarate and diroximel fumarate, differences in gastrointestinal tolerability may influence treatment decisions. The extensive clinical data from the DEFINE and CONFIRM trials provide robust evidence for its role in reducing relapse rates and disability progression in patients with RRMS. Ongoing research and real-world evidence will continue to refine our understanding of the long-term safety and comparative effectiveness of MMF in the evolving landscape of MS therapeutics.
References
- 1. This compound (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) [mdpi.com]
- 4. The Evolving Role of this compound Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monomethyl Fumarate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Monomethyl Fumarate (B1241708) (MMF) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Identification
Monomethyl Fumarate is a chemical that requires careful handling due to its potential health hazards. Before beginning any disposal procedure, it is imperative to be familiar with its hazard profile and to wear the appropriate Personal Protective Equipment (PPE).
Hazard Profile:
| Hazard Category | GHS Classification | Description |
| Acute Toxicity | Category 4 (Dermal) | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage/irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation.[1][2] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[3] Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[4]
-
Eye Protection: Wear tightly fitting safety goggles or safety glasses with side shields.[3][5]
-
Lab Coat: A standard laboratory coat is required to prevent skin exposure.[3][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][6]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled in accordance with institutional Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[7][8][9] Never dispose of this compound down the drain or in the regular trash. [3][7][10][11]
Methodology for Waste Segregation and Collection:
-
Identify Waste Type: Determine if the MMF waste is solid, liquid, or contaminated material.
-
Solid Waste: This includes unused or expired MMF powder.
-
Liquid Waste: This includes any solutions containing MMF.
-
Contaminated Materials: This includes items that have come into direct contact with MMF, such as weighing boats, pipette tips, gloves, and bench paper.[3]
-
-
Segregate Waste Streams:
-
Collect solid MMF waste in a dedicated, sealable, and clearly labeled hazardous waste container.[3]
-
Collect liquid MMF solutions in a separate, labeled hazardous liquid waste container.[3] Do not mix with other incompatible waste streams.[3]
-
Dispose of all contaminated materials as hazardous solid waste in a designated container.[3]
-
-
Container Requirements:
-
All waste containers must be made of a material compatible with this compound and be in good condition with no leaks or cracks.[8][12]
-
Keep containers securely sealed at all times, except when adding waste.[3][7][12]
-
Do not overfill containers; leave at least one inch of headroom to allow for expansion.[12]
-
-
Labeling:
-
Storage (Satellite Accumulation Area):
-
Final Disposal:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][10]
-
Wear PPE: Use full personal protective equipment as described in Section 1.[2][10]
-
Containment: For solid spills, sweep up the material and place it into a suitable, closed container for disposal, avoiding dust formation.[4][10] For liquid spills, cover and absorb the spill with an inert material and place it in a hazardous waste container.
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene plan and waste disposal protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. uprm.edu [uprm.edu]
- 5. echemi.com [echemi.com]
- 6. targetmol.com [targetmol.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. trc-corp.com [trc-corp.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. acs.org [acs.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. youtube.com [youtube.com]
Essential Safety and Logistical Information for Handling Monomethyl Fumarate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Monomethyl Fumarate (B1241708) in a laboratory setting, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Monomethyl Fumarate is the active metabolite of dimethyl fumarate and should be handled with care. It is classified as an eye irritant, a skin irritant, and may cause respiratory irritation.[1][2] Adherence to the following procedural guidance will help minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| PPE Category | Handling Powder | Preparing Solutions | General Laboratory Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when handling larger quantities. | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard. | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is recommended. | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Change gloves immediately if contaminated. | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). |
| Body Protection | A lab coat should be worn at all times. For larger quantities, a chemically resistant apron over the lab coat is advised. | A lab coat should be worn at all times. A chemically resistant apron is recommended. | A lab coat should be worn at all times. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood. | Work should be conducted in a certified chemical fume hood to avoid inhalation of solvent vapors. | Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient. |
Glove Selection:
| Glove Material | General Resistance to Esters and Organic Acids | Recommendation for this compound |
| Nitrile Rubber | Good resistance to oils, greases, and some organic solvents. Resistance to ketones and esters can be limited. | Suitable for short-term use and splash protection. Inspect gloves before use and change them frequently. |
| Butyl Rubber | Excellent resistance to ketones, esters, and strong acids. | Recommended for prolonged handling or when preparing solutions. |
| Natural Rubber (Latex) | Poor resistance to oils, solvents, and organic acids. | Not recommended for handling this compound or its solutions. |
Always consult the glove manufacturer's specific chemical resistance data. Before use, gloves must be inspected and should be changed immediately if they are torn, punctured, or contaminated.[3]
Operational Plans: Step-by-Step Handling Procedures
Engineering Controls: All handling of this compound, both in powder and solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible.
Weighing the Powder:
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Wear all recommended PPE for handling powder (see table above).
-
Use a spatula to handle the powder and avoid creating dust.
-
Clean the weighing area and spatula thoroughly after use.
Preparing Solutions:
-
Work within a certified chemical fume hood.
-
Wear all recommended PPE for preparing solutions.
-
Slowly add the solvent to the pre-weighed this compound powder to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
General Hygiene:
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Method |
| Unused/Expired this compound | Collect in a clearly labeled, sealed container and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated PPE (gloves, lab coat, etc.) | Place in a designated, sealed waste bag for hazardous materials and dispose of according to institutional guidelines. |
| Contaminated Labware (vials, pipette tips, etc.) | Dispose of in a designated container for solid hazardous waste. |
| Liquid Waste (solutions) | Collect in a clearly labeled, leak-proof container designated for hazardous chemical waste. Do not pour down the drain. |
All waste containers must be clearly labeled with the contents and appropriate hazard warnings.
Emergency Procedures
Spills:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.
-
Contain the Spill: For powder spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.
Below is a diagram illustrating the decision-making process for selecting and using Personal Protective Equipment when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
